2-Isopropyl-6-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-methyl-2-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGGSKDDBNJABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540883 | |
| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4595-70-4 | |
| Record name | 6-Methyl-2-(1-methylethyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Isopropyl-6-methylpyrimidin-4-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 2-isopropyl-6-methylpyrimidin-4-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 2-isopropyl-6-methylpyrimidin-4-ol, followed by its conversion to the target amine. This guide is designed to be a practical resource for researchers, offering not only detailed, step-by-step experimental protocols but also a thorough discussion of the underlying reaction mechanisms, causality behind experimental choices, and critical process parameters. All protocols are presented as self-validating systems, ensuring reproducibility and reliability. The synthesis is supported by authoritative references and includes detailed characterization data for the final compound.
Introduction
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities. The specific substitution pattern of a pyrimidine ring can profoundly influence its pharmacological profile, making the development of versatile and efficient synthetic routes to novel pyrimidine derivatives a critical endeavor in drug discovery. This compound is one such molecule of interest, featuring a unique combination of alkyl substituents that can modulate its physicochemical properties and biological target interactions.
This guide elucidates a practical and scalable synthesis of this compound, designed to be accessible to researchers with a solid foundation in organic synthesis. The presented methodology is broken down into two primary stages:
-
Synthesis of the Precursor: The formation of the pyrimidine ring through the condensation of an isopropylamidine salt with a β-dicarbonyl compound to yield 2-isopropyl-6-methylpyrimidin-4-ol.
-
Conversion to the Target Amine: A two-step transformation of the pyrimidin-4-ol intermediate to the final this compound via a chlorinated intermediate.
Each section provides a detailed experimental protocol, a discussion of the reaction mechanism, and insights into the rationale behind the chosen conditions, empowering researchers to not only replicate the synthesis but also to adapt it for their specific needs.
Synthetic Pathway Overview
The overall synthetic strategy for this compound is depicted below. The synthesis begins with the preparation of isopropylamidine hydrochloride from isobutyronitrile via the Pinner reaction. This is followed by the condensation of the amidine with acetylacetone to form the pyrimidin-4-ol intermediate. Finally, a chlorination-amination sequence yields the target compound.
Caption: Overall synthetic pathway for this compound.
Part 1: Synthesis of the Precursor, 2-Isopropyl-6-methylpyrimidin-4-ol
The initial phase of the synthesis focuses on the construction of the pyrimidine ring to form the key intermediate, 2-isopropyl-6-methylpyrimidin-4-ol. This is achieved through a classical condensation reaction between an amidine and a β-dicarbonyl compound.
Preparation of Isopropylamidine Hydrochloride via the Pinner Reaction
The Pinner reaction is a reliable method for converting nitriles into imidate salts, which can then be readily converted to amidines.[1][2][3][4] In this step, isobutyronitrile is reacted with methanol in the presence of anhydrous hydrogen chloride to form the corresponding imidate hydrochloride, which is then treated with ammonia to yield isopropylamidine hydrochloride.
Reaction Mechanism: The Pinner reaction is initiated by the protonation of the nitrile nitrogen by the strong acid (HCl), which activates the nitrile carbon towards nucleophilic attack by the alcohol (methanol). The resulting protonated imidate is then ammonolyzed to the amidine.
Caption: Mechanism of the Pinner reaction for isopropylamidine synthesis.
Experimental Protocol:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a calcium chloride drying tube is assembled. The apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Reaction Mixture: To the flask, add isobutyronitrile (1.0 eq) and anhydrous methanol (1.2 eq) dissolved in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
HCl Gas Introduction: Cool the reaction mixture to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the rate of HCl addition should be controlled to maintain the temperature below 10 °C. Continue the addition until the solution is saturated and a white precipitate of the imidate hydrochloride (Pinner salt) is formed.
-
Isolation of Pinner Salt: After the reaction is complete, the precipitate is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
-
Ammonolysis: The dried Pinner salt is then suspended in a solution of ammonia in methanol (or ethanolic ammonia) and stirred at room temperature for several hours.
-
Work-up and Isolation: The reaction mixture is then concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and dried to afford isopropylamidine hydrochloride as a white crystalline solid.
| Reagent | Molar Ratio | Notes |
| Isobutyronitrile | 1.0 | Starting material. |
| Anhydrous Methanol | 1.2 | Reactant and solvent. |
| Anhydrous HCl | Excess | Catalyst. |
| Anhydrous Diethyl Ether | - | Solvent for reaction and washing. |
| Ammonia (in methanol) | Excess | For ammonolysis. |
Condensation of Isopropylamidine Hydrochloride with Acetylacetone
The core pyrimidine ring is constructed in this step through the condensation of isopropylamidine hydrochloride with acetylacetone in the presence of a base.
Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring.
Caption: Mechanism of pyrimidine ring formation.
Experimental Protocol:
-
Base Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere.
-
Amidine Addition: To the sodium ethoxide solution, add isopropylamidine hydrochloride (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Acetylacetone Addition: Add acetylacetone (1.0 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid to a pH of approximately 7.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting residue is triturated with cold water, and the precipitated solid is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 2-isopropyl-6-methylpyrimidin-4-ol as a white to off-white solid.[5][6]
| Reagent | Molar Ratio | Notes |
| Isopropylamidine HCl | 1.0 | Amidine source. |
| Acetylacetone | 1.0 | β-Dicarbonyl component. |
| Sodium Metal | 1.1 | To form sodium ethoxide base. |
| Anhydrous Ethanol | - | Solvent. |
| Glacial Acetic Acid | - | For neutralization. |
Part 2: Conversion to this compound
The second part of the synthesis involves the conversion of the hydroxyl group of the pyrimidin-4-ol to the desired amine functionality. A common and effective method for this transformation is a two-step process involving an initial chlorination followed by amination.
Chlorination of 2-Isopropyl-6-methylpyrimidin-4-ol
The hydroxyl group at the 4-position of the pyrimidine ring is converted to a more reactive chloro group using a standard chlorinating agent, phosphorus oxychloride (POCl₃).
Reaction Mechanism: The lone pair of electrons on the pyrimidine nitrogen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphoryl intermediate. Subsequent attack by the chloride ion displaces the phosphate group, yielding the 4-chloropyrimidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-isopropyl-6-methylpyrimidin-4-ol (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. A catalytic amount of a tertiary amine such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The solid should gradually dissolve. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and liberates HCl gas.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or another suitable base until the pH is approximately 7-8. The precipitated product is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to give 2-isopropyl-4-chloro-6-methylpyrimidine.
| Reagent | Molar Ratio | Notes |
| 2-Isopropyl-6-methylpyrimidin-4-ol | 1.0 | Starting material. |
| Phosphorus Oxychloride (POCl₃) | 5-10 | Chlorinating agent. |
| N,N-Dimethylaniline | Catalytic | Optional catalyst. |
| Crushed Ice | - | For quenching. |
| Saturated Sodium Bicarbonate | - | For neutralization. |
Amination of 2-Isopropyl-4-chloro-6-methylpyrimidine
The final step is the nucleophilic substitution of the chloro group with an amino group using ammonia.
Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The lone pair of electrons on the ammonia molecule attacks the electron-deficient C4 carbon of the pyrimidine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the pyrimidine ring and yields the final product.
Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-isopropyl-4-chloro-6-methylpyrimidine (1.0 eq) in a solution of ammonia in a suitable solvent like methanol or ethanol.
-
Reaction: Heat the sealed vessel to 100-120 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.
-
Work-up: After cooling the reaction vessel to room temperature, carefully vent the excess ammonia in a fume hood.
-
Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a pure solid.
| Reagent | Molar Ratio | Notes |
| 2-Isopropyl-4-chloro-6-methylpyrimidine | 1.0 | Starting material. |
| Ammonia (in methanol/ethanol) | Excess | Aminating agent and solvent. |
| Ethyl Acetate | - | Extraction solvent. |
| Brine | - | For washing. |
| Anhydrous Sodium Sulfate | - | Drying agent. |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (predicted) | δ (ppm): ~1.2 (d, 6H, CH(CH₃)₂), ~2.2 (s, 3H, CH₃), ~3.0 (sept, 1H, CH(CH₃)₂), ~5.0 (br s, 2H, NH₂), ~6.0 (s, 1H, pyrimidine-H) |
| ¹³C NMR (predicted) | δ (ppm): ~23 (CH(CH₃)₂), ~24 (CH₃), ~36 (CH(CH₃)₂), ~105 (pyrimidine-CH), ~162 (pyrimidine-C-NH₂), ~165 (pyrimidine-C-CH₃), ~170 (pyrimidine-C-isopropyl) |
| Mass Spectrum (EI) | m/z (%): 151 (M⁺), 136, 109 |
Note: Predicted NMR values are for guidance and should be confirmed by experimental data.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By providing detailed, step-by-step protocols, mechanistic insights, and a clear rationale for the experimental choices, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The described synthesis is robust and scalable, allowing for the efficient production of this important pyrimidine derivative for further biological evaluation and lead optimization studies. The self-validating nature of the protocols, coupled with the inclusion of characterization data, ensures the reliability and reproducibility of the presented methods.
References
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 6. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Physicochemical Properties of 2-Isopropyl-6-methylpyrimidin-4-amine
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Isopropyl-6-methylpyrimidin-4-amine, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug development. The document moves beyond a simple recitation of data, offering a foundational understanding of why these properties are critical and how they are reliably determined. We present detailed, field-proven experimental protocols for measuring key parameters such as melting point, aqueous solubility, pKa, and lipophilicity (LogP). The interplay between these characteristics is explored in the context of drug discovery, providing scientists with the necessary insights to evaluate this molecule's potential as a lead compound. All quantitative data is summarized for clarity, and workflows are visualized to enhance comprehension.
Introduction: The Physicochemical Blueprint of a Molecule
In the realm of drug discovery and development, a molecule's success is fundamentally governed by its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state—dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. Before a compound can exert a therapeutic effect, it must first be formulated into a stable drug product and then navigate the complex biological environment of the human body.
This guide focuses on this compound, a heterocyclic amine featuring a pyrimidine core. Substituted pyrimidines are privileged scaffolds in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapies. The specific substitutions on this molecule—an isopropyl group at position 2 and a methyl group at position 6—create distinct hydrophobic regions that can be crucial for binding to protein targets. Understanding the complete physicochemical profile of this compound is therefore the first and most critical step in assessing its drug-like potential.
This document serves as a practical and theoretical resource for researchers. We will not only present the known properties of this molecule but also provide the robust, self-validating experimental methodologies required to generate such data with high fidelity.
Chemical Identity and Core Properties
Precise identification is the bedrock of any chemical analysis. The fundamental identifiers and a summary of the core physicochemical properties for this compound are presented below.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 6-methyl-2-(propan-2-yl)pyrimidin-4-amine | [1] |
| CAS Number | 4595-70-4 | |
| Molecular Formula | C₈H₁₃N₃ | [1] |
| Molecular Weight | 151.21 g/mol | [2] |
| InChIKey | XHGGSKDDBNJABS-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=NC(=N1)C(C)C)N |[1] |
Table 2: Summary of Core Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
|---|---|---|
| Melting Point | Data not available | Purity assessment, solid-state stability, formulation design |
| Boiling Point | 256.6 ± 20.0 °C at 760 mmHg (Predicted) | Volatility, purification process design |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | Formulation, manufacturing process |
| Aqueous Solubility | To be determined experimentally | Bioavailability, dissolution rate, formulation options |
| pKa | To be determined experimentally | Ionization at physiological pH, solubility, membrane permeability |
| LogP | 1.2 (Predicted) | Lipophilicity, membrane permeability, protein binding, toxicity |
Foundational Physicochemical Parameters: Theory and Measurement
This section details the significance of each core property and introduces the standard methodologies for their determination. The causality behind experimental choices is emphasized to ensure a deep understanding of the process.
Melting Point (MP)
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C). A broad melting range or a depression from a known standard indicates the presence of impurities.[3] Therefore, melting point determination is a rapid and essential first-pass assessment of compound purity and identity.
Experimental Approach: The capillary method, using an apparatus like a Mel-Temp or a DigiMelt, is the standard technique.[3] It involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and is complete.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a leading cause of failure for promising drug candidates. Solubility is heavily influenced by a molecule's structure, crystal lattice energy, and the pH of the medium (for ionizable compounds).
Experimental Approach: The "gold standard" for determining equilibrium solubility is the shake-flask method.[4][5] This technique involves agitating an excess of the solid compound in a specific solvent (e.g., water, phosphate-buffered saline) at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC or UV-Vis spectroscopy.[4]
Ionization Constant (pKa)
For an ionizable molecule like this compound, the pKa is one of its most important properties. The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form. The pyrimidine ring nitrogens and the exocyclic amine are basic and will be protonated at acidic pH values. This ionization state drastically affects solubility, membrane permeability, and receptor binding. Knowing the pKa allows for the prediction of the compound's charge at physiological pH (approx. 7.4), which is essential for understanding its ADME profile.
Experimental Approach: Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7] The method involves dissolving the compound in water or a co-solvent and titrating it with a strong acid or base. The pH is monitored continuously with a calibrated pH electrode, and the pKa is determined from the inflection point of the resulting titration curve.[6]
Lipophilicity (LogP & LogD)
Lipophilicity, the "greasiness" of a molecule, governs its ability to cross biological membranes, its binding to plasma proteins, and its potential for certain types of toxicity. It is most commonly expressed as the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP).
For an ionizable compound, the distribution coefficient (LogD) is more relevant, as it is the partition coefficient measured at a specific pH (e.g., LogD₇.₄). It accounts for all species (ionized and neutral) of the compound.
Experimental Approach: The shake-flask method is the classical and most reliable technique for LogP/LogD determination.[8][9][10] It involves dissolving the compound in a biphasic system of pre-saturated n-octanol and an aqueous buffer (e.g., PBS at pH 7.4). The mixture is shaken until equilibrium is achieved, the phases are separated, and the compound's concentration in each phase is quantified.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring the generation of robust and reproducible data.
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end by tapping the open end into the sample and then dropping the tube through a long glass tube to pack the solid.[3][12]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. Set the starting temperature to approximately 15-20°C below the expected melting point (if unknown, perform a rapid preliminary run to find an approximate range).[12]
-
Heating and Observation: Heat rapidly to the starting temperature. Then, reduce the ramp rate to 1-2°C per minute to ensure thermal equilibrium.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
-
System Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the PBS buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to reach equilibrium. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample into a suitable concentration range and quantify the amount of dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.
-
Reporting: Report the solubility in units of mg/mL or µg/mL.
Protocol: pKa Determination (Potentiometric Titration)
-
Apparatus Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1 mM).[6] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[6]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidic Titration: Since the compound is basic, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure all basic sites are protonated.
-
Basic Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize. Continue until a high pH (e.g., pH 12) is reached.[6]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.[13] Sophisticated software can be used to calculate the pKa from the derivative of the titration curve.
-
Validation: Perform a blank titration (without the compound) to correct for the solvent. Repeat the full titration at least three times to ensure precision.[6]
Protocol: LogD₇.₄ Determination (Shake-Flask Method)
-
Phase Preparation: Prepare a pH 7.4 PBS buffer and n-octanol. Pre-saturate the two phases by mixing them vigorously for 24 hours and then allowing them to separate completely. This prevents volume changes during the experiment.[9]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[9]
-
Partitioning: In a vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated buffer (e.g., 1 mL of each for a 1:1 ratio). Spike a small volume of the compound's stock solution into the vial. The final concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the aqueous and organic layers.[10]
-
Sampling and Quantification: Carefully remove an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be extremely careful to avoid cross-contamination.[8] Quantify the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogD using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Validation: Perform the experiment in triplicate. Varying the phase volume ratio (e.g., 1:2 and 2:1) can help validate the result, especially for compounds with very high or low lipophilicity.[11]
Visualizing Workflows and Relationships
To clarify the experimental process and the interplay between properties, the following diagrams are provided.
Caption: Experimental workflow for physicochemical characterization.
Caption: Interrelationship of core physicochemical properties.
Conclusion
The comprehensive physicochemical characterization of this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The properties of solubility, pKa, and lipophilicity are not independent variables but rather an interconnected triad that collectively dictates the molecule's behavior in a biological system. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reliable data essential for making informed decisions in the drug discovery pipeline. By applying these methods, researchers can build a complete physicochemical profile, enabling the rational design of formulations and providing a solid foundation for subsequent preclinical and clinical evaluation.
References
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. 6-Isopropyl-2-methylpyrimidin-4-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
A Predictive Spectroscopic Guide to 2-Isopropyl-6-methylpyrimidin-4-amine: An In-depth Technical Analysis for Researchers
Abstract: This technical guide provides a comprehensive analysis of the predicted spectral characteristics of 2-isopropyl-6-methylpyrimidin-4-amine, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and comparative data from structurally related analogs to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach, grounded in scientific literature and spectral databases, offers a robust framework for the identification, characterization, and quality control of this compound in a research setting. Detailed methodologies for spectral acquisition and data interpretation are also provided to guide researchers in their experimental work.
Introduction: The Rationale for a Predictive Spectroscopic Analysis
This compound is a heterocyclic organic molecule with potential applications in various fields, including agrochemicals and pharmaceuticals. Its structural features, comprising a pyrimidine core substituted with an isopropyl group, a methyl group, and a primary amine, suggest a range of possible biological activities. As with any compound of scientific interest, thorough structural elucidation and characterization are paramount. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.
A thorough search of scientific literature and chemical databases reveals a notable absence of published experimental spectral data for this compound. This guide, therefore, adopts a predictive and comparative approach to construct a detailed spectral profile of the molecule. By analyzing the known spectral properties of structurally similar compounds—including other substituted pyrimidines, and molecules containing isopropyl and amino functional groups—we can forecast the expected ¹H NMR, ¹³C NMR, IR, and MS data with a high degree of confidence. This predictive analysis serves as a valuable resource for researchers, providing a benchmark for the identification and characterization of this compound should it be synthesized or isolated.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift ranges for substituted pyrimidines and the known electronic effects of the isopropyl, methyl, and amino substituents.[1]
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-donating nature of the amino group and the alkyl substituents, which tend to shield the protons on the pyrimidine ring.[1]
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (pyrimidine ring) | ~ 5.8 - 6.2 | Singlet (s) | - | 1H |
| -NH₂ (amino group) | ~ 4.5 - 5.5 | Broad Singlet (br s) | - | 2H |
| -CH- (isopropyl) | ~ 2.8 - 3.2 | Septet (sept) | ~ 7.0 | 1H |
| -CH₃ (ring) | ~ 2.2 - 2.4 | Singlet (s) | - | 3H |
| -CH₃ (isopropyl) | ~ 1.2 - 1.4 | Doublet (d) | ~ 7.0 | 6H |
Causality of Predicted Shifts and Multiplicities:
-
H-5 (Pyrimidine Ring): The proton at the 5-position of the pyrimidine ring is expected to be the most upfield of the aromatic protons due to the shielding effects of the adjacent amino and methyl groups. Its signal is predicted to be a singlet as there are no adjacent protons to couple with.
-
-NH₂ (Amino Group): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on solvent and concentration.
-
-CH- (Isopropyl): The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons.
-
-CH₃ (Ring): The methyl group attached to the pyrimidine ring will appear as a singlet.
-
-CH₃ (Isopropyl): The two methyl groups of the isopropyl substituent are equivalent and will appear as a doublet due to coupling with the single methine proton.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (pyrimidine ring) | ~ 168 - 172 |
| C-4 (pyrimidine ring) | ~ 162 - 166 |
| C-6 (pyrimidine ring) | ~ 160 - 164 |
| C-5 (pyrimidine ring) | ~ 98 - 102 |
| -CH- (isopropyl) | ~ 35 - 40 |
| -CH₃ (ring) | ~ 23 - 27 |
| -CH₃ (isopropyl) | ~ 20 - 24 |
Rationale for Predicted Chemical Shifts:
-
C-2, C-4, and C-6 (Pyrimidine Ring): These carbons are directly bonded to nitrogen atoms and are therefore significantly deshielded, appearing at higher chemical shifts. The carbon bearing the isopropyl group (C-2) and the carbon with the amino group (C-4) are expected to be the most downfield.
-
C-5 (Pyrimidine Ring): This carbon is predicted to be the most shielded of the ring carbons, appearing at a much lower chemical shift.
-
Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the typical aliphatic region of the spectrum.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the amine, C-H bonds of the alkyl groups, and the C=N and C=C bonds of the pyrimidine ring.[2][3]
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |
| C-H Stretch (sp³ - alkyl) | 2850 - 3000 | Medium-Strong |
| C=N Stretch (pyrimidine ring) | 1600 - 1650 | Strong |
| C=C Stretch (pyrimidine ring) | 1550 - 1600 | Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium |
| C-H Bend (alkyl) | 1350 - 1470 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Interpretation of Predicted IR Spectrum:
-
N-H Stretching: The presence of a primary amine (-NH₂) will give rise to two characteristic bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the isopropyl and methyl groups.
-
Ring Vibrations: The strong absorptions in the 1550-1650 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the pyrimidine ring.
-
N-H Bending: The scissoring vibration of the N-H bond in the primary amine is expected in the 1580-1650 cm⁻¹ range and may overlap with the ring stretching vibrations.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
-
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed to identify the characteristic absorption bands.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. The predicted mass spectrum of this compound is based on its molecular formula (C₈H₁₃N₃) and the expected fragmentation pathways for substituted pyrimidines.[4][5]
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 151.11 | Molecular Ion |
| [M+H]⁺ | 152.12 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 136.10 | Loss of a methyl radical from the isopropyl group |
| [M-C₃H₇]⁺ | 108.07 | Loss of an isopropyl radical |
Predicted Fragmentation Pathway:
The molecular ion ([M]⁺˙) is expected to be observed at an m/z of 151.11. In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominent at m/z 152.12.[6] The fragmentation of this compound is likely to initiate with the cleavage of the alkyl substituents. A common fragmentation pathway for isopropyl-substituted heterocycles is the loss of a methyl radical (•CH₃) to form a stable secondary carbocation, which would result in a fragment ion at m/z 136.10. Another plausible fragmentation is the loss of the entire isopropyl radical (•C₃H₇) to yield a fragment at m/z 108.07. Further fragmentation of the pyrimidine ring can also occur, leading to smaller fragment ions.
References
An In-depth Technical Guide to 2-Isopropyl-6-methylpyrimidin-4-amine: A Privileged Scaffold in Kinase Inhibitor Discovery
Abstract
This technical guide provides a comprehensive overview of 2-Isopropyl-6-methylpyrimidin-4-amine as a research chemical of significant interest in the field of drug discovery, particularly in the development of protein kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[1][2] This guide details the chemical properties, a robust synthetic route, and the underlying rationale for its potential as a kinase inhibitor. Furthermore, it provides detailed, field-proven protocols for the characterization and biological evaluation of this compound, including analytical methods and in vitro kinase and cell-based assays. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals investigating novel therapeutics targeting the human kinome.
Introduction: The Rationale for this compound in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. The 2-aminopyrimidine core is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors.[1][3] Its key feature is the nitrogen atoms in the pyrimidine ring and the exocyclic amino group, which act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and enabling potent binding to the kinase hinge region.
This compound is a strategically designed molecule that leverages this privileged scaffold. The inclusion of the isopropyl and methyl groups at positions 2 and 6, respectively, is intended to create favorable hydrophobic interactions within the ATP-binding pocket of target kinases, potentially enhancing both potency and selectivity. While extensive biological data for this specific compound is not yet publicly available, its structural alerts strongly suggest its potential as a valuable building block or lead compound in kinase inhibitor discovery programs. This guide, therefore, serves as a foundational document to enable and accelerate the investigation of its therapeutic potential.
Physicochemical Properties
A clear understanding of the physicochemical properties of a research chemical is fundamental for its effective use in experimental settings. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | PubChem[4] |
| Molecular Weight | 151.21 g/mol | PubChem[4] |
| CAS Number | 4595-70-4 | ChemShuttle[3] |
| Predicted XlogP | 1.2 | PubChem[4] |
| SMILES | CC1=CC(=NC(=N1)C(C)C)N | PubChem[4] |
| InChI | InChI=1S/C8H13N3/c1-5(2)8-10-6(3)4-7(9)11-8/h4-5H,1-3H3,(H2,9,10,11) | PubChem[4] |
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a two-step process starting from the corresponding 4-pyrimidinol, a tautomer of 2-isopropyl-6-methyl-4-pyrimidinone.[5] This synthetic strategy involves an initial chlorination followed by a nucleophilic aromatic substitution.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
This protocol is based on established methods for the chlorination of hydroxypyrimidines.
-
Reaction Setup: To a stirred solution of 2-Isopropyl-6-methylpyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq), add N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution to a pH of 7-8. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-amino-4-chloro-6-isopropylpyrimidine.
This protocol employs a nucleophilic aromatic substitution to introduce the amino group.
-
Reaction Setup: Dissolve the 2-amino-4-chloro-6-isopropylpyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane or 2-propanol in a sealed pressure vessel.
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol (7N) or ammonium hydroxide (excess).
-
Reaction Progression: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
A reverse-phase HPLC method can be developed for purity assessment.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected [M+H]⁺: 152.1182
¹H and ¹³C NMR spectroscopy will confirm the chemical structure. Predicted chemical shifts for the core structure can be estimated based on data from similar 2-aminopyrimidine derivatives.[6]
-
¹H NMR (predicted): Resonances for the methyl and isopropyl protons, a singlet for the pyrimidine ring proton, and a broad singlet for the amino protons.
-
¹³C NMR (predicted): Resonances for the aliphatic carbons of the methyl and isopropyl groups, and distinct signals for the pyrimidine ring carbons.
Biological Evaluation: A Roadmap for Kinase Inhibition Studies
While specific biological data for this compound is not yet available in the public domain, its structural features strongly suggest its potential as a kinase inhibitor. The following section outlines a comprehensive strategy for its biological evaluation.
In Vitro Kinase Inhibition Assays
Biochemical assays are the first step to determine if the compound directly interacts with and inhibits the activity of a kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common and robust method for this purpose.
This assay measures the binding of the test compound to the kinase of interest.[3][7]
-
Reagent Preparation: Prepare 3X solutions of the test compound, the kinase/Eu-labeled anti-tag antibody mixture, and the Alexa Fluor® 647-labeled tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Kinase and Tracer Addition: Add 5 µL of the 3X kinase/antibody mixture, followed by 5 µL of the 3X tracer solution.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC₅₀ value.
This assay measures the phosphorylation of a substrate by the kinase.[2][8]
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the biotinylated substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a detection solution containing a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot against the compound concentration to determine the IC₅₀.
Caption: Workflow for a generic TR-FRET kinase inhibition assay.
Cell-Based Assays
Following biochemical confirmation of kinase inhibition, it is crucial to assess the compound's activity in a cellular context.
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1][9]
-
Cell Plating: Seed cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Potential Kinase Targets and Future Directions
The 2-aminopyrimidine scaffold is present in inhibitors of a wide range of kinases, including but not limited to:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation.[10]
-
Aurora Kinases and Polo-like Kinases (PLKs): Key regulators of mitosis.[1]
-
Src Family Kinases: Involved in signal transduction pathways that control cell growth and differentiation.
-
FMS-like Tyrosine Kinase 3 (FLT3): A target in acute myeloid leukemia.[11]
Initial screening of this compound against a broad panel of kinases is recommended to identify its primary targets. Subsequent structure-activity relationship (SAR) studies can then be performed to optimize its potency and selectivity.
Safety and Handling
As a research chemical with an incompletely characterized toxicological profile, this compound should be handled with care. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For more detailed safety information, refer to the Safety Data Sheet (SDS) for 2-aminopyrimidine as a related compound.[12][13]
Conclusion
This compound represents a promising starting point for the development of novel kinase inhibitors. Its design is rooted in the well-established principles of medicinal chemistry, combining a privileged 2-aminopyrimidine scaffold with substituents that can confer enhanced potency and selectivity. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The detailed protocols herein are intended to empower researchers to unlock the therapeutic potential of this and related molecules in the ongoing quest for new and effective treatments for a multitude of diseases.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
A Technical Guide to Elucidating the Mechanism of Action of 2-Isopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Isopropyl-6-methylpyrimidin-4-amine is a heterocyclic compound featuring a substituted pyrimidine core. While commercially available as a research chemical, its specific mechanism of action in a therapeutic context is not well-characterized in public literature. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous approved drugs, particularly in oncology and infectious diseases, often by targeting kinases or enzymes involved in nucleotide metabolism.[1][2] The presence of 2-isopropyl and 6-methyl groups suggests potential for specific hydrophobic interactions within a target protein's binding pocket, a feature noted in kinase-focused chemical libraries. This guide, therefore, presents a comprehensive, tiered investigational strategy for researchers to systematically elucidate the mechanism of action of this compound. It provides a logical framework, from initial phenotypic screening to specific target identification and pathway analysis, complete with detailed, self-validating experimental protocols and the scientific rationale underpinning each step.
Introduction to this compound
Chemical Properties and Structure
This compound (IUPAC name: 2-(propan-2-yl)-6-methylpyrimidin-4-amine) is a small molecule with the chemical formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol .[3] Its structure is defined by a central pyrimidine ring, which is substituted with an amine group at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 6-position.
-
CAS Number: 4595-70-4
-
Molecular Formula: C₈H₁₃N₃[4]
-
Molecular Weight: 151.21 g/mol
The combination of a hydrogen bond donor/acceptor (aminopyrimidine) and hydrophobic moieties (isopropyl, methyl) provides a pharmacophore capable of engaging with a variety of biological targets.
The Pyrimidine Scaffold in Drug & Agrochemical Discovery
Pyrimidine derivatives are of significant interest in both pharmaceutical and agricultural sciences. They are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][5] In agrochemicals, related structures are used as herbicides that inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid synthesis.[3] This diverse bioactivity stems from the pyrimidine core's ability to mimic endogenous nucleobases, allowing it to interact with enzymes that process nucleotides. Furthermore, its versatile scaffold allows for substitutions that can be tailored to fit the binding sites of various protein classes, most notably protein kinases.
Postulated Target Classes and Mechanistic Hypotheses
Given the structural alerts, two primary mechanistic hypotheses can be formulated for this compound:
-
Hypothesis A: Inhibition of Protein Kinases. The 2-aminopyrimidine scaffold is a classic "hinge-binding" motif found in many ATP-competitive kinase inhibitors. The amine group can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the hydrophobic isopropyl and methyl groups can occupy the hydrophobic pocket typically filled by the adenine ring of ATP.
-
Hypothesis B: Inhibition of Metabolic Enzymes. As a nucleobase analog, the compound could potentially interfere with enzymes involved in nucleotide biosynthesis or metabolism.
This guide will primarily focus on investigating Hypothesis A due to the strong precedent for this scaffold in kinase drug discovery, but the described methodologies are adaptable for exploring other target classes.
A Tiered Strategy for Mechanism of Action (MoA) Elucidation
A logical, multi-tiered approach is essential to efficiently and robustly define a compound's MoA. This strategy begins with broad, unbiased screening and progressively focuses on more specific, hypothesis-driven experiments.
Caption: A tiered workflow for MoA elucidation.
Tier 1 Protocol: High-Throughput Phenotypic Screening
Objective: To determine if this compound exhibits cytotoxic or cytostatic activity and to identify sensitive cell lines, which can provide initial clues about underlying mechanisms.
Detailed Protocol: Cell Viability Screening via CellTiter-Glo®
-
Cell Plating: Seed a diverse panel of cancer cell lines (e.g., NCI-60 panel) into 384-well, white, clear-bottom plates at their predetermined optimal densities. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a 10-point serial dilution (e.g., 1:3) in culture medium to create a dose-response curve, typically ranging from 100 µM to 5 nM.
-
Compound Treatment: Add the diluted compound and controls to the cell plates.
-
Negative Control: Medium with 0.1% DMSO (vehicle).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis: Normalize the data to controls (% viability = [Luminescence_sample / Luminescence_vehicle] * 100). Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line using non-linear regression.
Trustworthiness Check: The protocol is self-validating through the use of vehicle (defines 100% viability) and a potent positive control (defines 0% viability). A Z'-factor > 0.5 for the assay plate indicates robust and reliable data.
Representative Data Presentation
Hypothetical screening results can be summarized to identify patterns of sensitivity.
| Cell Line | Cancer Type | IC₅₀ (µM) | Notes |
| K562 | Leukemia (CML) | 0.25 | High sensitivity, known BCR-ABL dependency. |
| HCT116 | Colon | 1.5 | Moderate sensitivity. |
| A549 | Lung | > 50 | Resistant. |
| MCF-7 | Breast | 8.2 | Low sensitivity. |
Causality Insight: The high sensitivity of the K562 cell line, which is driven by the BCR-ABL fusion kinase, would strongly support the hypothesis that this compound may function as a kinase inhibitor, specifically targeting BCR-ABL or a related tyrosine kinase.
Tier 2 Protocol: Direct Target Identification
Objective: To identify the direct molecular binding partner(s) of the compound. Based on the Tier 1 data, a kinase panel screen is a logical, hypothesis-driven starting point.
Detailed Protocol: In Vitro Kinase Panel Screening
Rationale: Commercial services (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) offer rapid screening against large panels of recombinant kinases, providing a direct measure of inhibitory activity. This is the most efficient method to test the kinase inhibitor hypothesis.
-
Compound Submission: Provide the compound at a high concentration (e.g., 10 mM in DMSO) to the service provider.
-
Primary Screen: Request an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400). The assay typically measures residual kinase activity in the presence of the compound, often near the Km of ATP.
-
Data Analysis: Results are provided as Percent Inhibition relative to a vehicle control. Hits are typically defined as kinases showing >50% or >75% inhibition.
-
Dose-Response Confirmation: For all primary hits, request a follow-up Kᵢ determination. The service will perform a multi-point dose-response experiment to accurately calculate the inhibition constant (Kᵢ) or IC₅₀ for each kinase.
Representative Data Presentation
| Kinase Target | Gene Symbol | % Inhibition @ 10 µM | Kᵢ (nM) |
| ABL1 (non-phosphorylated) | ABL1 | 98% | 15 |
| SRC | SRC | 85% | 120 |
| LCK | LCK | 75% | 250 |
| EGFR | EGFR | <10% | >10,000 |
Interpretation: This hypothetical data would identify ABL1 as the most potent and likely primary target. The profile suggests a degree of selectivity, as other kinases like EGFR are not inhibited. This aligns with the phenotypic data showing high sensitivity in a BCR-ABL-driven cell line.
Tier 3 Protocol: Cellular Target Validation and Pathway Analysis
Objective: To confirm that the compound engages its putative target (ABL1) in a cellular environment and modulates the expected downstream signaling pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
Rationale: If the compound inhibits ABL1 kinase activity, it should decrease the phosphorylation of its known downstream substrates, such as CRKL (Crk-like protein).
-
Cell Treatment: Culture K562 cells and treat them with this compound at various concentrations (e.g., 0, 0.1, 0.5, 2.5 µM) for 2-4 hours. Include a known ABL1 inhibitor (e.g., Imatinib) as a positive control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against phospho-CRKL (p-CRKL).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Wash and apply an ECL (enhanced chemiluminescence) substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total CRKL and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Trustworthiness Check: The positive control (Imatinib) must show a decrease in p-CRKL. The loading control (β-actin) must be consistent across all lanes. A dose-dependent decrease in the p-CRKL/total CRKL ratio for the test compound validates cellular target engagement.
Visualization of the Hypothesized Signaling Pathway
Caption: Inhibition of the BCR-ABL signaling pathway.
Summary and Future Directions
This guide outlines a systematic, hypothesis-driven framework for elucidating the mechanism of action of this compound. By progressing through tiered phenotypic screening, direct target identification, and cellular pathway validation, researchers can build a robust data package to define its biological function.
Future directions would include:
-
Structural Biology: Co-crystallization of the compound with its identified target kinase to confirm the binding mode.
-
In Vivo Studies: Testing the compound in animal models of diseases driven by the identified target (e.g., a K562 xenograft model for CML).
-
ADME/Tox Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.
By following this comprehensive approach, the scientific community can effectively characterize novel chemical matter like this compound and unlock its potential for therapeutic development.
References
Investigating the metabolic pathway of Diazinon to 2-Isopropyl-6-methylpyrimidin-4-amine
An In-depth Technical Guide to the Metabolic Fate of Diazinon
A Whitepaper for Advanced Research and Drug Development Professionals
Executive Summary
Diazinon, a widely utilized organophosphate insecticide, undergoes complex metabolic transformations within biological systems that dictate its efficacy and toxicity. The balance between bioactivation to more potent cholinesterase inhibitors and detoxification to inert products is a critical area of study for toxicologists, environmental scientists, and drug development professionals. This guide provides a comprehensive overview of the core metabolic pathways of Diazinon, grounded in current scientific literature.
The primary metabolic routes involve Phase I reactions mediated by cytochrome P450 (CYP) monooxygenases and carboxylesterases, followed by Phase II conjugation. The principal transformation is not a direct conversion to an amine but rather a hydrolytic cleavage yielding 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) , a key detoxification product.[1][2] This document will elucidate the established pathways leading to IMHP and the bioactivation product, diazoxon, while also addressing the hypothetical formation of 2-Isopropyl-6-methylpyrimidin-4-amine (IMPy-amine). We will detail the enzymatic players, the causality behind experimental designs for studying these pathways, and provide robust, step-by-step protocols for in vitro investigation.
The Duality of Diazinon Metabolism: Bioactivation vs. Detoxification
The biological impact of Diazinon is not solely determined by the parent compound but is profoundly influenced by its metabolic fate. The liver is the primary site of these transformations, where a suite of enzymes engages in a metabolic tug-of-war between creating a more toxic agent and neutralizing the threat.[3]
-
Bioactivation (Toxification): This pathway involves the oxidative desulfuration of Diazinon, where the thiophosphate (P=S) group is converted to a phosphate (P=O) group, forming diazoxon .[2][3] This conversion is a critical activation step, as diazoxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target of organophosphate toxicity.[4][5] This metabolic activation is predominantly catalyzed by CYP enzymes in the liver.[2][6]
-
Detoxification: The primary detoxification route for Diazinon is the cleavage of the ester bond linking the pyrimidine ring to the phosphorus atom.[2][3] This reaction, mediated by both CYP-dependent oxidative dearylation and hydrolases like carboxylesterases, yields two main products: 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) and diethylthiophosphoric acid (DETP).[3][7] IMHP is significantly less toxic and is a major urinary metabolite used as a biomarker for Diazinon exposure.[8][9] A secondary detoxification route involves direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).[2][3]
Core Metabolic Pathways and Enzymology
The transformation of Diazinon is a multi-pathway process. Understanding the specific enzymes involved is crucial for predicting inter-individual variability in susceptibility and for designing relevant toxicological studies.
Pathway A: Oxidative Desulfuration to Diazoxon
This bioactivation is a hallmark of phosphorothioate insecticides.[10]
-
Reaction: O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate (Diazinon) → O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphate (Diazoxon).
-
Enzymology: This oxidation is mediated by several human hepatic cytochrome P450 isoforms, with studies identifying CYP2C19, CYP2B6, and CYP3A4 as significant contributors.[6][7][11][12] The relative contribution of these enzymes can vary, influencing the rate of toxification.[7]
Pathway B: Hydrolytic Detoxification to IMHP
This is the dominant detoxification pathway.
-
Reaction: O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate (Diazinon) → 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP) + Diethylthiophosphoric acid (DETP).
-
Enzymology: This cleavage is accomplished through two primary mechanisms:
-
Oxidative Dearylation: Catalyzed by CYP enzymes, particularly CYP2C19 and CYP1A2, this pathway results in the formation of IMHP.[7] In human liver microsomes, the intrinsic clearance (Vmax/Km) for dearylation (detoxification) is generally greater than for desulfuration (activation), favoring detoxification.[7]
-
Hydrolysis: Carboxylesterases (CES), a superfamily of serine hydrolases, also play a key role in hydrolyzing the ester bonds of organophosphates, contributing to their detoxification.[13][14]
-
Pathway C: The Question of this compound (IMPy-amine)
The formation of IMPy-amine from Diazinon is not a well-documented or major metabolic pathway in the existing literature. The predominant and consistently reported metabolite is the hydroxylated pyrimidine, IMHP.[1][2][9][11][15][16][17][18][19][20][21] The conversion of the hydroxyl group of IMHP to an amine group would require a specific enzymatic reaction, such as one catalyzed by a transaminase or a more complex multi-step process, which has not been established as a significant route for Diazinon metabolism. Any investigation into this specific transformation should be approached as an exploratory study into a novel or minor pathway, requiring highly sensitive and specific analytical methods capable of distinguishing it from the overwhelmingly more abundant IMHP.
The diagram below illustrates the established metabolic fate of Diazinon, highlighting the major pathways of bioactivation and detoxification.
Caption: Core metabolic pathways of Diazinon.
A Framework for In Vitro Metabolic Investigation
To accurately characterize the formation of Diazinon metabolites, a well-controlled in vitro system is essential. The use of subcellular fractions, such as liver microsomes or S9 fractions, provides a concentrated source of Phase I metabolic enzymes in a simplified matrix, making it the gold standard for such investigations.
Causality in Experimental Design: The choice of an in vitro hepatic model is deliberate. The liver is the primary site of xenobiotic metabolism, and microsomes are vesicles of the endoplasmic reticulum that are enriched in CYP450 enzymes.[6][7] An S9 fraction contains both microsomes and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. The inclusion of NADPH (Nicotinamide adenine dinucleotide phosphate) as a cofactor is critical, as CYP450-mediated reactions are NADPH-dependent.[15] Running parallel incubations without NADPH or with heat-inactivated enzymes serves as a crucial negative control to validate that the observed metabolism is indeed enzymatic and cofactor-dependent.
The following workflow provides a comprehensive approach to studying Diazinon metabolism.
Caption: General workflow for in vitro Diazinon metabolism study.
Experimental Protocols
The following tables provide detailed, step-by-step methodologies for the key experiments.
| Protocol 1: In Vitro Diazinon Metabolism Assay | |
| Objective | To measure the rate of Diazinon depletion and the formation of Diazoxon and IMHP in a hepatic subcellular fraction. |
| Materials | Pooled human liver S9 fraction, 0.5 M Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System (e.g., G6P, G6PDH, NADP+), Diazinon (in DMSO), Acetonitrile (ACN), Purified water, 37°C shaking water bath, Centrifuge. |
| Procedure | 1. Master Mix Preparation (per reaction): - 50 µL 0.5 M Phosphate Buffer- 25 µL NADPH Regenerating System- X µL Purified Water (to final volume of 250 µL)- 10 µL Liver S9 (to final concentration of 1 mg/mL protein)2. Pre-incubation: - Aliquot master mix into microcentrifuge tubes.- Add 2.5 µL of Diazinon working solution (e.g., 100 µM for a final 1 µM concentration).- Pre-incubate tubes at 37°C for 5 minutes.3. Reaction Initiation: - Start the reaction by adding the NADPH Regenerating System (or NADP+ for negative control).- Vortex gently.4. Incubation & Quenching: - Incubate at 37°C with shaking.- At designated time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding 500 µL of ice-cold ACN containing an internal standard.- Vortex and incubate on ice for 10 minutes.5. Sample Preparation: - Centrifuge at >10,000 x g for 10 minutes to pellet protein.- Transfer supernatant for analysis. |
| Controls | - T0 Control: Quench immediately after adding NADPH.- No NADPH Control: Replace regenerating system with NADP+.- No Enzyme Control: Replace S9 fraction with buffer. |
| Protocol 2: Analyte Quantification by LC-MS/MS | |
| Objective | To accurately quantify Diazinon and its primary metabolites using a sensitive and specific analytical method. |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[22] |
| LC Method | Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).Mobile Phase A: Water + 0.1% Formic Acid.Mobile Phase B: Acetonitrile + 0.1% Formic Acid.Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate.Flow Rate: 0.4 mL/min.Injection Volume: 5 µL. |
| MS/MS Method | Mode: Positive Ion ESI with Multiple Reaction Monitoring (MRM).MRM Transitions (Example): - Diazinon: Q1 305.1 → Q3 179.1- Diazoxon: Q1 289.1 → Q3 173.1- IMHP: Q1 153.1 → Q3 95.1Note: Transitions must be empirically optimized on the specific instrument. |
| Quantification | Generate calibration curves for each analyte (Diazinon, Diazoxon, IMHP) using authentic standards. Normalize analyte peak areas to the internal standard peak area. Calculate concentrations based on the linear regression of the calibration curve. |
Data Presentation and Interpretation
Quantitative results should be summarized for clarity. The rate of metabolite formation can be determined by plotting concentration versus time, with the initial linear portion of the curve representing the reaction velocity.
| Table 1: Example Metabolite Formation Data (at 1 µM Diazinon) | |||
| Time (min) | [Diazinon] (pmol/mg) | [Diazoxon] (pmol/mg) | [IMHP] (pmol/mg) |
| 0 | 1000 | 0 | 0 |
| 5 | 850 | 15 | 135 |
| 15 | 620 | 38 | 342 |
| 30 | 390 | 55 | 555 |
| 60 | 150 | 65 | 785 |
| Rate (pmol/min/mg) | 14.2 (Depletion) | 1.1 (Formation) | 13.1 (Formation) |
Interpretation: In this example, the data clearly shows that the primary metabolic route under these conditions is the formation of IMHP, the detoxification product. The rate of IMHP formation is over 10-fold higher than the rate of diazoxon (bioactivation product) formation, which is consistent with findings in human liver microsome studies.[7]
Conclusion
The metabolic pathway of Diazinon is a well-characterized process dominated by a critical balance between detoxification via hydrolytic cleavage to IMHP and bioactivation via oxidative desulfuration to diazoxon. The enzymatic machinery, primarily involving hepatic CYP450s and carboxylesterases, favors the detoxification route in humans. The formation of this compound is not an established primary or secondary metabolic pathway and remains a hypothetical transformation that would require dedicated and highly sensitive investigation to confirm its existence. The experimental framework and detailed protocols provided in this guide offer a robust, self-validating system for researchers to accurately investigate the metabolic fate of Diazinon and similar xenobiotics, ensuring scientific integrity and generating reliable data for toxicological risk assessment and drug development.
References
- 1. Metabolism and environmental fate [fao.org]
- 2. Background Information for Diazinon - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazinon Technical Fact Sheet [npic.orst.edu]
- 6. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of chlorpyrifos and diazinon by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The relationship between the bioactivation and detoxification of diazinon and chlorpyrifos, and the inhibition of acetylcholinesterase activity in Chirostoma jordani from three lakes with low to high organophosphate pesticides contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 183. Diazinon (AGP:1970/M/12/1) [inchem.org]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. researchgate.net [researchgate.net]
- 18. O,O-Diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) thiophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 19. Metabolism of insecticide diazinon by Cunninghamella elegans ATCC36112 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CDC - NBP - Biomonitoring Summaries - Diazinon [medbox.iiab.me]
- 21. Diazinon (EHC 198, 1998) [inchem.org]
- 22. academic.oup.com [academic.oup.com]
The Strategic Exploitation of Pyrimidine Derivatives in Modern Therapeutics
A Technical Guide for Drug Development Professionals
Introduction: The Centrality of the Pyrimidine Scaffold
Pyrimidine, a fundamental heterocyclic aromatic compound, is indispensable to life, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1][2] These bases are the building blocks of DNA and RNA, placing the pyrimidine scaffold at the heart of cellular replication, transcription, and metabolism.[1][2] This inherent biological significance makes pyrimidine and its derivatives a highly "privileged scaffold" in medicinal chemistry. By strategically modifying this core, researchers can design potent molecules that act as antimetabolites or specific enzyme inhibitors, effectively disrupting pathological processes. This guide provides an in-depth exploration of the key therapeutic targets of pyrimidine derivatives, focusing on their application in oncology, virology, and kinase inhibition, complete with the technical rationale and experimental protocols necessary for their evaluation.
Section 1: Targeting Pyrimidine Metabolism in Cancer Therapy
Rapidly proliferating cancer cells have a voracious appetite for nucleotides to sustain DNA and RNA synthesis.[3] This metabolic dependency creates a therapeutic window, allowing pyrimidine analogs to selectively disrupt tumor growth by interfering with the de novo pyrimidine biosynthesis pathway. Two of the most successfully targeted enzymes in this pathway are Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS).
Dihydroorotate Dehydrogenase (DHODH): A Rate-Limiting Checkpoint
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.[4][5] Inhibition of DHODH leads to a rapid depletion of the pyrimidine pool, halting DNA and RNA synthesis and inducing cell death, particularly in metabolically demanding cancer cells.[5]
Key DHODH Inhibitors:
-
Leflunomide: An isoxazole derivative, it is metabolized to its active form, teriflunomide, which is a potent DHODH inhibitor used primarily for autoimmune diseases but has shown utility in leukemia and melanoma.[5][6]
-
Brequinar: A potent, selective DHODH inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for solid tumors and acute myeloid leukemia (AML).[5][6][7]
-
BAY-2402234: A novel, highly selective DHODH inhibitor developed for the treatment of myeloid malignancies.[6][7]
Thymidylate Synthase (TS): Halting Thymidine Production
Thymidylate Synthase (TS) is the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[3][8] This is the sole intracellular pathway for producing thymidine, a crucial component of DNA. Inhibiting TS leads to a "thymineless death," as cells are unable to replicate their DNA.[3][9]
Key TS Inhibitors:
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for decades, 5-FU is a prodrug that is metabolically converted to fluorodeoxyuridine monophosphate (FdUMP).[3][10] FdUMP forms a stable ternary complex with TS and its cofactor, effectively shutting down dTMP synthesis.[3]
-
Capecitabine: An orally administered prodrug that is converted to 5-FU within the body, offering improved patient convenience.[3][10]
-
Pemetrexed & Raltitrexed: Antifolate analogs that directly inhibit TS.[8]
Section 2: Pyrimidine Nucleoside Analogs as Antiviral Agents
The principle of antimetabolism extends powerfully to antiviral therapy. Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication. Pyrimidine nucleoside analogs are designed to mimic natural nucleosides and are mistakenly incorporated into the growing viral DNA or RNA chain by viral polymerases.[11][12] This incorporation typically leads to chain termination, halting viral replication.
Key Antiviral Targets and Pyrimidine Derivatives:
-
Viral DNA Polymerase (e.g., Herpes Simplex Virus):
-
Idoxuridine & Trifluridine: Halogenated pyrimidine analogs that are phosphorylated and incorporated into viral DNA, leading to a dysfunctional genome.
-
-
Viral Reverse Transcriptase (e.g., HIV, HBV):
Section 3: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate virtually all cellular processes by phosphorylating substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases. The pyrimidine core serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to anchor inhibitors within the kinase's ATP-binding pocket.[13][14] This makes it a privileged scaffold for designing potent and selective kinase inhibitors.[13][15]
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer (NSCLC).[16][17]
-
Gefitinib & Erlotinib: First-generation EGFR inhibitors with a quinazoline (a fused pyrimidine) core that compete with ATP.[18]
-
-
Bruton's Tyrosine Kinase (BTK): Essential for B-cell signaling and a key target in B-cell malignancies.
-
Ibrutinib: A covalent BTK inhibitor built on a pyrazolo[3,4-d]pyrimidine scaffold.[13]
-
-
Janus Kinases (JAKs): Mediate cytokine signaling and are targets for autoimmune diseases.
-
Many JAK inhibitors utilize a pyrimidine or related scaffold to achieve selectivity.[14]
-
Section 4: Experimental Protocols for Target Validation
Validating that a novel pyrimidine derivative engages its intended target is a cornerstone of drug development. The following protocols outline a standard workflow from initial biochemical validation to cellular confirmation.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a pyrimidine derivative required to inhibit 50% of the target enzyme's activity. This provides a direct measure of compound potency.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare assay buffer specific to the target enzyme (e.g., Tris-HCl with cofactors).
-
Prepare solutions of the purified recombinant target enzyme and its specific substrate.
-
-
Assay Plate Setup (384-well format):
-
Dispense assay buffer into all wells.
-
Add the test compound in a serial dilution format (e.g., 11-point, 3-fold dilution).
-
Controls (Critical): Include a positive control (a known inhibitor of the enzyme) and a negative/vehicle control (DMSO only).
-
-
Enzyme Reaction:
-
Add the enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes at room temperature) to allow compound binding.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Signal Detection:
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Stop the reaction and measure the output signal. The detection method depends on the enzyme (e.g., fluorescence, luminescence, absorbance).
-
-
Data Analysis:
-
Normalize the data to the high (vehicle) and low (positive control) signals.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Protocol: Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of the pyrimidine derivative on the proliferation of cancer cell lines, providing a measure of cellular potency (EC50).
Methodology:
-
Cell Seeding:
-
Culture the relevant cancer cell line (e.g., a line known to be dependent on the target pathway) to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well white, clear-bottom plates at a pre-determined density (e.g., 5,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Remove the old medium from the cell plate and add the compound-containing medium.
-
Include vehicle control wells (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plates for 72 hours (or a relevant time course for the cell line).
-
-
Viability Measurement (CellTiter-Glo® Luminescent Assay):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Calculate the percent viability relative to the vehicle control and plot against compound concentration to determine the EC50.
-
Summary Data Table
| Compound Class | Primary Target(s) | Therapeutic Area | Example Drugs |
| Antimetabolites | Thymidylate Synthase (TS) | Oncology | 5-Fluorouracil, Capecitabine[3][10] |
| Antimetabolites | Dihydroorotate Dehydrogenase (DHODH) | Oncology, Autoimmune | Leflunomide, Brequinar[5][7] |
| Nucleoside Analogs | Viral Polymerases (RT, DNA Pol) | Virology (HIV, HBV, HSV) | Lamivudine, Zidovudine[11] |
| Kinase Inhibitors | EGFR, BTK, JAK, Aurora Kinases | Oncology, Inflammation | Gefitinib, Ibrutinib[13][15][18] |
Conclusion
The pyrimidine scaffold is a testament to the power of leveraging fundamental biological structures for therapeutic intervention. Its centrality in nucleic acid biosynthesis makes it an ideal starting point for creating antimetabolites that starve cancer cells and halt viral replication. Furthermore, its structural similarity to the adenine of ATP provides a robust framework for designing highly specific kinase inhibitors. For researchers and drug development professionals, a deep understanding of these targets and the experimental workflows to validate them is essential for translating the versatile chemistry of pyrimidine derivatives into next-generation medicines.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pharmajournal.net [pharmajournal.net]
- 17. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In silico modeling of 2-Isopropyl-6-methylpyrimidin-4-amine protein binding
An In-Depth Technical Guide to the In Silico Modeling of 2-Isopropyl-6-methylpyrimidin-4-amine Protein Binding
Abstract
In the landscape of modern drug discovery, in silico modeling stands as an indispensable pillar, providing critical insights into molecular interactions that govern therapeutic efficacy. This guide offers a comprehensive, technically-grounded walkthrough of the computational workflow used to investigate the binding of a novel small molecule, this compound, to a protein target. Moving beyond a mere recitation of steps, this document elucidates the scientific rationale behind each methodological choice, from initial protein and ligand preparation to the sophisticated analyses of molecular dynamics simulations. We will explore the predictive power of molecular docking to identify plausible binding poses and delve into molecular dynamics to assess the stability and thermodynamics of the protein-ligand complex. This guide is designed for researchers, computational chemists, and drug development professionals, providing both the theoretical foundation and practical protocols necessary to execute a robust in silico binding analysis.
Part 1: Foundational Setup & System Preparation
The validity of any in silico study is contingent upon the meticulous preparation of the starting molecular structures. This initial phase is critical, as errors or artifacts introduced here will propagate through the entire simulation cascade, leading to unreliable and misleading results.
1.1: Sourcing and Preparing the Protein Target Receptor
The first step is to identify and prepare the protein target. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a well-established cancer target for which numerous structures exist.
Protocol 1: Protein Structure Preparation
-
Structure Acquisition: Download the crystal structure of human CDK2. A suitable entry is PDB ID: 1HCK, which features CDK2 in complex with a known inhibitor. This provides a validated active site for our study.
-
Initial Cleaning (Using PyMOL, Chimera, or similar molecular viewers):
-
Load the PDB file (1HCK.pdb).
-
Remove non-essential molecules. This includes the co-crystallized ligand, water molecules, and any other heteroatoms (e.g., ions, cofactors) that are not critical for the binding interaction. Retaining crystallographic waters can sometimes be important if they are known to mediate key interactions, but for a standard initial run, they are often removed.
-
Inspect the protein for missing residues or loops. If significant portions of the binding site are missing, the structure may be unsuitable. Tools like MODELLER can be used for loop reconstruction, but this adds a layer of complexity and potential inaccuracy.
-
-
Protonation and Repair (Using PDB2PQR and PROPKA):
-
Protein crystal structures typically lack hydrogen atoms. Correctly adding hydrogens and assigning protonation states to ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) is crucial for accurate electrostatics and hydrogen bond modeling.
-
The PDB2PQR server is an excellent tool for this, often using PROPKA to predict pKa values and assign protonation states at a specified pH (e.g., physiological pH 7.4).
-
-
Final Output: Save the cleaned, protonated protein structure as a PDB file for use in subsequent steps.
1.2: Preparing the Ligand: this compound
The ligand must be converted from its 2D representation into a realistic, low-energy 3D conformation with correct atom types and charges.
Protocol 2: Ligand Preparation
-
Generate 2D Structure: Draw the this compound molecule in a chemical sketcher like MarvinSketch or ChemDraw and save it as a SMILES string: CC(C)c1cc(N)nc(C)n1.
-
Generate 3D Conformation:
-
Use a tool like Open Babel or the BCL::Molecule server. These tools will convert the 2D representation into a 3D structure.
-
Perform an initial energy minimization using a suitable force field (e.g., MMFF94 or UFF) to generate a low-energy starting conformer. This step resolves any steric clashes or unnatural bond lengths.
-
-
Assign Partial Charges: The distribution of charge within the ligand is critical for accurately modeling electrostatic interactions. A quantum mechanical approach using software like Gaussian or GAMESS with a method like HF/6-31G* and the RESP (Restrained Electrostatic Potential) fitting procedure is considered the gold standard. For higher throughput, methods like AM1-BCC as implemented in AmberTools are widely used and provide a good approximation.
-
Final Output: The result is a 3D, energy-minimized ligand structure with assigned partial charges, typically saved in a .mol2 or .sdf format.
Part 2: Predicting Binding Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is primarily used to predict the binding mode and affinity of a small molecule within the active site of a protein.
2.1: The Principle of Molecular Docking
Docking algorithms systematically search for optimal ligand conformations within a defined binding site on the protein. This search is guided by a scoring function, which is a mathematical model that estimates the binding free energy. The output is a series of ranked "poses," with the top-ranked pose representing the most probable binding orientation according to the scoring function. For this guide, we will use AutoDock Vina, renowned for its speed and accuracy.
Caption: High-level workflow for molecular docking.
Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Receptor and Ligand Files:
-
Convert the cleaned protein PDB file and the final ligand .mol2 file into the .pdbqt format required by Vina. This is done using scripts from the AutoDockTools (ADT) package. This step assigns specific AutoDock atom types and charge information.
-
-
Define the Binding Site (Grid Box):
-
The search space for docking must be explicitly defined. Load the protein .pdbqt file into ADT.
-
Identify the active site, often by referencing the position of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" that encompasses this entire active site with a buffer of a few angstroms (e.g., a 25 x 25 x 25 Å box). The center and size coordinates of this box are saved in a configuration file (conf.txt).
-
-
Create the Vina Configuration File:
-
Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the grid box coordinates, and the desired output file name.
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = docking_results.pdbqt
-
center_x, center_y, center_z = [coordinates from step 2]
-
size_x, size_y, size_z = [box dimensions from step 2]
-
-
Execute the Docking Run:
-
Run Vina from the command line: vina --config conf.txt --log docking_log.txt
-
-
Analyze Results:
-
Vina will output a docking_results.pdbqt file containing the top-ranked binding poses (typically 9 by default).
-
The predicted binding affinity for each pose (in kcal/mol) is recorded in the log file and the output file. A more negative value indicates a stronger predicted binding.
-
Visualize the top-ranked pose in complex with the protein using PyMOL or Chimera. Analyze the key interactions: Are there hydrogen bonds? Are there hydrophobic interactions with key residues? Does the pose make chemical sense?
-
Table 1: Example Docking Results for this compound with CDK2
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.00 | LEU83, GLU81, LYS33 |
| 2 | -8.2 | 1.21 | LEU83, PHE80, ASP86 |
| 3 | -7.9 | 1.87 | ILE10, VAL18, ALA31 |
Note: This is illustrative data.
Part 3: Assessing Binding Stability with Molecular Dynamics
While docking provides a static snapshot of a likely binding pose, it does not account for the dynamic nature of proteins or the influence of solvent. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a much more rigorous assessment of the stability of the predicted protein-ligand complex.
3.1: The Rationale for MD Simulation
An MD simulation allows us to observe whether the ligand remains stably bound in its docked pose or if it drifts away. It provides insights into the conformational changes in both the protein and the ligand upon binding and allows for a more refined estimation of binding free energy. We will use GROMACS, a highly efficient and widely used MD engine.[1]
Caption: Step-by-step workflow for a protein-ligand MD simulation.
Protocol 4: MD Simulation Workflow with GROMACS
This protocol provides a high-level overview. Detailed GROMACS tutorials are available and highly recommended for new users.[2][3][4]
-
System Topology Generation:
-
Protein: Use the gmx pdb2gmx tool to process the protein structure, applying a force field (e.g., AMBER99SB-ILDN or CHARMM36m) and generating a topology file (topol.top) that describes all interactions.
-
Ligand: The ligand requires its own topology and parameter files. This is a critical step. A server like CGenFF (for CHARMM) or antechamber (for AMBER) is used to generate these files based on the ligand's .mol2 structure.
-
Combine Topologies: The ligand topology must be included in the main system topology file (topol.top).
-
-
System Setup:
-
Merge the coordinate files of the protein and the top-ranked ligand pose into a single complex structure file.
-
Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge).
-
Use gmx solvate to fill the box with a chosen water model (e.g., TIP3P or SPC/E).
-
Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system, which is a requirement for many simulation algorithms.
-
-
Simulation Execution:
-
Energy Minimization: A steep descent or conjugate gradient energy minimization is performed to relax the system and remove any bad atomic contacts.
-
Equilibration: The system is gradually brought to the desired simulation temperature and pressure in two phases:
-
NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the Number of particles, Volume, and Temperature constant. Position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Ensemble (Isothermal-Isobaric): The system is brought to the target pressure (e.g., 1 bar) while keeping the Number of particles, Pressure, and Temperature constant. This ensures the correct density of the system.
-
-
Production MD: The position restraints are removed, and the simulation is run for a set amount of time (e.g., 100 nanoseconds) to collect data on the system's trajectory.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD for both the protein and the ligand suggests the complex is stable.
-
Root Mean Square Fluctuation (RMSF): This is calculated for each residue to identify flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation to identify stable, key interactions.
-
Part 4: Advanced Analysis & Data Synthesis
4.1: Estimating Binding Free Energy (MM/PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation snapshots.[5] It offers a more accurate prediction than docking scores by averaging over an ensemble of conformations and using a more sophisticated solvation model.[6][7]
The binding free energy (
ΔGbind
) is calculated as:
ΔGbind=Gcomplex−(Greceptor+Gligand)
Where each term is composed of:
Gx=⟨EMM⟩−T⟨S⟩+⟨Gsolvation⟩
-
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
: The average molecular mechanics energy (van der Waals and electrostatic).⟨EMM⟩ -
: The conformational entropy term (often neglected due to high computational cost and difficulty in achieving convergence).[5]T⟨S⟩ -
ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
: The solvation free energy, split into polar (calculated via Poisson-Boltzmann) and non-polar (calculated via solvent-accessible surface area) components.⟨Gsolvation⟩
Tools like g_mmpbsa for GROMACS can be used to perform these calculations on the production trajectory.[8]
4.2: Synthesizing the Data and Drawing Conclusions
The final step is to integrate all findings into a cohesive narrative.
-
Docking: Did the docking predict a high-affinity interaction? Was the binding pose chemically reasonable, placing key functional groups of the ligand in positions to form favorable interactions?
-
MD Simulation: Did the ligand remain stable in its docked pose throughout the simulation (indicated by a low, stable RMSD)? Did the key interactions identified in docking persist during the simulation?
-
MM/PBSA: Did the calculated binding free energy support the docking score and stability analysis, indicating a favorable binding event?
A successful in silico analysis would show convergence across these methods: a high-ranking docking pose with a strong score that proves to be stable over a long-timescale MD simulation and is confirmed by a favorable MM/PBSA binding free energy. This provides a strong, scientifically-grounded hypothesis for experimental validation.
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. Protein-Ligand Complex [mdtutorials.com]
- 4. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master · jayanti-prasad/MDSIM · GitHub [github.com]
- 5. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peng-lab.org [peng-lab.org]
- 8. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
Methodological & Application
Application Notes and Protocols for 2-Isopropyl-6-methylpyrimidin-4-amine (SM16) in Cell Culture
Introduction: Unveiling SM16, a Potent Modulator of the TGF-β Signaling Axis
2-Isopropyl-6-methylpyrimidin-4-amine, widely recognized in the scientific literature as SM16 , is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[3] In the context of cancer, this pathway exhibits a paradoxical dual role. In the early stages of tumorigenesis, TGF-β acts as a tumor suppressor. However, in advanced malignancies, cancer cells often become resistant to its cytostatic effects and, instead, exploit TGF-β signaling to promote invasion, metastasis, and immunosuppression.[4][5]
SM16 exerts its biological effects by competitively binding to the ATP-binding pocket of the ALK5 kinase domain, thereby preventing the phosphorylation and subsequent activation of its downstream mediators, Smad2 and Smad3.[6][7] This blockade of the canonical TGF-β pathway makes SM16 a valuable research tool for elucidating the context-dependent roles of TGF-β signaling and a promising candidate for therapeutic development, particularly in oncology. These application notes provide detailed protocols for utilizing SM16 in cell culture-based assays to investigate its effects on cancer cell signaling, viability, and migration.
Mechanism of Action: Interruption of the Canonical TGF-β/SMAD Pathway
The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor (TβRI/ALK5). The activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes that control various cellular responses.[8]
SM16 specifically targets the kinase activity of ALK5. By inhibiting the phosphorylation of Smad2 and Smad3, SM16 effectively halts the downstream signaling cascade.[1][2] This targeted inhibition allows researchers to dissect the specific contributions of the ALK5-mediated pathway in their experimental models.
Figure 1: Mechanism of SM16 in the TGF-β signaling pathway.
Quantitative Biological Activity Data
The potency of SM16 has been characterized in various assays. The following table summarizes key quantitative data from published literature.
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (p-Smad2/3 Inhibition) | ~200 nM | Cultured AB12 murine mesothelioma cells | [2] |
| Kᵢ (ALK5) | 10 nM | Kinase Assay | [9] |
| Kᵢ (ALK4) | 1.5 nM | Kinase Assay | [9] |
| IC₅₀ (PAI-Luciferase Activity) | 64 nM | HepG2 cells | [9] |
Experimental Protocols
The following protocols are designed to be adaptable to a range of cancer cell lines. It is imperative to optimize parameters such as cell seeding density, serum concentrations, and incubation times for each specific cell line.
Protocol 1: Assessment of SM16 on TGF-β-induced Smad2 Phosphorylation
This protocol details the use of Western blotting to quantify the inhibitory effect of SM16 on the direct downstream target of ALK5, Smad2.
A. Materials
-
Cancer cell line of interest (e.g., AB12, 4T1, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium
-
SM16 (reconstituted in DMSO to a stock concentration of 10-20 mM)
-
Recombinant Human TGF-β1 (reconstituted in sterile 4 mM HCl containing 1 mg/mL BSA)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: To reduce basal signaling, replace the complete medium with serum-free or low-serum (0.5-1% FBS) medium and incubate for 12-24 hours.
-
SM16 Pre-treatment: Prepare serial dilutions of SM16 in serum-free/low-serum medium. Aspirate the medium from the cells and add the SM16-containing medium. Include a vehicle control (DMSO at the same final concentration as the highest SM16 dose). Incubate for 1-2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to a negative control well. Incubate for 1-1.5 hours.[10]
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting: Normalize protein concentrations for all samples. Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the anti-phospho-Smad2 primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Re-probing: Strip the membrane and re-probe with the anti-total Smad2 antibody to confirm equal protein loading.
Figure 2: Experimental workflow for p-Smad2 Western blot analysis.
Protocol 2: Cell Viability Assay (MTT/XTT)
This protocol assesses the effect of SM16 on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
A. Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
SM16 (reconstituted in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well). Allow to adhere for 24 hours.
-
Treatment: Prepare serial dilutions of SM16 in complete cell culture medium. Replace the existing medium with 100 µL of the SM16-containing medium. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C. For MTT, a purple formazan precipitate will form. For XTT, the medium will change color.
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 3: Transwell Migration/Invasion Assay
This protocol evaluates the impact of SM16 on the migratory and invasive potential of cancer cells, key processes in metastasis that can be promoted by TGF-β.
A. Materials
-
Cancer cell line of interest
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
SM16 (reconstituted in DMSO)
-
Cotton swabs
-
Methanol
-
Crystal Violet stain
B. Step-by-Step Methodology
-
Insert Preparation (Invasion Assay Only): Thaw Matrigel on ice. Dilute with cold, serum-free medium and coat the top of the Transwell inserts. Allow to solidify at 37°C for at least 1 hour.
-
Cell Preparation: Serum starve the cells for 12-24 hours. After starvation, trypsinize and resuspend the cells in serum-free medium containing different concentrations of SM16 or vehicle control.
-
Assay Setup: Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Add 100-200 µL of the cell suspension (e.g., 5 x 10⁴ cells) to the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 12-48 hours (time to be optimized for the specific cell line).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain with 0.5% Crystal Violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. To quantify, de-stain the cells using a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution.
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data integrity. In the Western blot protocol, the use of total Smad2 as a loading control is crucial for validating that any observed changes in p-Smad2 are due to altered kinase activity and not variations in protein loading. For viability and migration assays, the inclusion of a vehicle-only control is standard practice to account for any effects of the solvent (DMSO). Furthermore, performing dose-response and time-course experiments will establish the specific activity of SM16 in your chosen cellular model, reinforcing the validity of your findings.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A novel small-molecule inhibitor of transforming growth factor beta type I receptor kinase (SM16) inhibits murine mesothelioma tumor growth in vivo and prevents tumor recurrence after surgical resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transforming Growth Factor-Beta (TGF-β) Signaling in Cancer-A Betrayal Within [frontiersin.org]
- 6. The small molecule TGF-β signaling inhibitor SM16 synergizes with agonistic OX40 antibody to suppress established mammary tumors and reduce spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orally Active Small Molecule TGF-β Receptor I Antagonist Inhibits the Growth of Metastatic Murine Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Comprehensive Guide to the Quantification of Pyrimidine Metabolites in Biological Samples by LC-MS/MS
For: Researchers, scientists, and drug development professionals.
Abstract
Pyrimidine metabolism is a cornerstone of cellular function, providing the necessary precursors for DNA and RNA synthesis, as well as participating in the biosynthesis of lipids and carbohydrates.[1] Dysregulation of this intricate network is implicated in a range of pathologies, from inborn metabolic disorders to cancer and viral diseases.[2][3] Consequently, the precise and robust quantification of pyrimidine metabolites in biological matrices is of paramount importance for both basic research and clinical diagnostics. This guide provides a comprehensive overview and detailed protocols for the quantification of key pyrimidine metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[4] We will delve into the critical aspects of sample preparation for various biological matrices, optimized chromatographic separation, and mass spectrometric detection, alongside strategies for method validation and troubleshooting, ensuring the generation of high-quality, reproducible data.
Introduction: The Biological Significance of Pyrimidine Metabolism
The pyrimidine metabolic pathway is responsible for the synthesis, degradation, and interconversion of pyrimidine nucleotides: uridine, cytidine, and thymidine.[5] These molecules are not only fundamental building blocks of nucleic acids but also play vital roles in cellular bioenergetics and signaling.[1] The pathway can be broadly divided into two main routes: the de novo synthesis pathway and the salvage pathway.
The de novo pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, a process that is particularly active in proliferating cells.[5] Key intermediates in this pathway, such as orotic acid, serve as important biomarkers for certain metabolic diseases. For instance, elevated levels of orotic acid in urine are a hallmark of urea cycle disorders and hereditary orotic aciduria.[4]
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, providing a less energy-intensive route to nucleotide synthesis. The balance between these two pathways is tightly regulated and varies between different cell types and physiological states.[3]
Given the central role of pyrimidine metabolism, its dysregulation is associated with a variety of clinical conditions. Inborn errors of pyrimidine metabolism can lead to severe developmental and neurological disorders.[2] Furthermore, the upregulation of pyrimidine synthesis is a characteristic feature of many cancers, making the enzymes in this pathway attractive targets for chemotherapy.[3] Therefore, the ability to accurately quantify pyrimidine metabolites in biological samples is a critical tool for diagnosing diseases, monitoring therapeutic interventions, and advancing our understanding of cellular metabolism.
Diagram 1: Overview of the De Novo Pyrimidine Biosynthesis Pathway
References
- 1. Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Purine and Pyrimidine Metabolism in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for Novel Pyrimidine Compounds
Introduction: The Critical Role of Cytotoxicity Profiling in Pyrimidine-Based Drug Discovery
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2] The evaluation of the cytotoxic potential of novel pyrimidine derivatives is a critical initial step in the drug discovery and development pipeline.[3] These in vitro assays provide essential data on the concentration-dependent effects of a test compound on cell viability and proliferation.[3][4] This information is fundamental for establishing dose-response relationships, calculating key metrics like the half-maximal inhibitory concentration (IC50), and guiding the selection of promising lead candidates for further preclinical development.[5][6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocol listings to provide a deeper understanding of the principles behind common cytotoxicity assays, detailed step-by-step methodologies, and the scientific rationale for experimental choices. Our focus is to equip you with the knowledge to design, execute, and interpret robust and reproducible cytotoxicity studies for your novel pyrimidine compounds.
Pillar 1: Understanding the Fundamentals—Viability vs. Cytotoxicity
Before delving into specific protocols, it's crucial to distinguish between cell viability and cytotoxicity assays, as these terms are often used interchangeably but measure distinct cellular events.[7]
-
Cell Viability Assays measure the proportion of live, healthy cells in a population.[8][9] These assays typically quantify a parameter associated with metabolic activity, such as enzymatic conversion of a substrate or ATP levels.[8][9] A decrease in signal suggests a reduction in viable cells, which could be due to cell death or inhibition of proliferation (cytostatic effects).
-
Cytotoxicity Assays directly measure the number of dead or dying cells.[7][9] These methods often rely on detecting the loss of cell membrane integrity, a hallmark of late-stage apoptosis or necrosis.[7][8]
The choice between these assay types depends on the specific research question. For initial screening of novel compounds, viability assays are often employed to gauge overall anti-proliferative or cell-killing effects. Cytotoxicity assays can then provide more specific information about the mechanism of cell death.[7]
Pillar 2: Assay Selection—A Multi-Faceted Approach
No single assay is universally superior; the optimal choice depends on the compound's properties, the cell type, and the desired endpoint. Here, we detail three widely-used assays with distinct biochemical principles, providing a multi-pronged strategy for evaluating your pyrimidine compounds.
Assay 1: MTT Assay—Assessing Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a reliable indicator of cell viability by measuring mitochondrial metabolic activity.[4][10][11] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10]
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrimidine test compounds
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine cell density. Seed cells into a 96-well plate at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3][15]
-
Compound Treatment: Prepare serial dilutions of your pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations.[3] Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%) as the highest compound concentration.[16][17]
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., cisplatin, doxorubicin) to validate the assay's responsiveness.[18]
-
Blank Control: Wells with medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3][11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][14] Mix gently on a plate shaker to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
Caption: Workflow of the MTT cytotoxicity assay.
Assay 2: Lactate Dehydrogenase (LDH) Assay—Detecting Membrane Damage
The LDH assay is a classic cytotoxicity test that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[19][20] LDH is a stable cytosolic enzyme present in most cell types.[19][21] Its release into the culture supernatant is a reliable indicator of cell lysis.[20][22] The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH.[22] The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product, which can be quantified spectrophotometrically.[22]
Materials:
-
Cells and pyrimidine compounds as in the MTT assay
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye solutions)
-
96-well flat-bottom sterile microplates
-
Lysis buffer (often 10X, provided in the kit)
-
Stop solution (often provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with your pyrimidine compounds and controls in a 96-well plate as described in the MTT protocol (Steps 1-3). It is crucial to set up additional controls for the LDH assay:
-
Supernatant Collection: After the incubation period, centrifuge the plate (if working with suspension cells) at a low speed (e.g., 250 x g for 5 minutes). Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a fresh 96-well plate.[23]
-
Maximum Release Lysate Preparation: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells. Incubate for 45 minutes at 37°C.[23] After incubation, collect the supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20][23]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background.[23]
Caption: Biochemical principle of the LDH cytotoxicity assay.
Assay 3: Caspase-Glo® 3/7 Assay—Monitoring Apoptosis
Many anticancer compounds, including pyrimidine derivatives, induce cell death via apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[25][26] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[25][26] This cleavage releases aminoluciferin, a substrate for luciferase, which generates a "glow-type" luminescent signal proportional to the amount of caspase activity.[25][27]
Materials:
-
Cells and pyrimidine compounds as in previous assays
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay Kit (Promega, Cat.# G8091 or similar)
-
Luminometer or microplate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[26][28]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds and controls as previously described. The final volume in each well should be 100 µL.
-
Plate Equilibration: After the desired treatment incubation period (typically shorter for apoptosis assays, e.g., 6, 12, or 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[26]
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[26][27] This single addition lyses the cells and initiates the luminescent reaction.
-
Mixing and Incubation: Mix the contents by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours to stabilize the luminescent signal.[26][27]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Pillar 3: Data Analysis and Interpretation
Accurate data analysis is as critical as the experimental execution. The primary goal is to determine the IC50 value for each novel pyrimidine compound.
Data Normalization and IC50 Calculation:
-
Subtract Background: Subtract the average absorbance/luminescence value of the blank/no-cell control from all other readings.
-
Calculate Percentage Viability/Activity: Normalize the data to your controls.
-
For Viability/Metabolic Assays (MTT, MTS): % Viability = [(Abs_sample - Abs_blank) / (Abs_untreated_control - Abs_blank)] * 100
-
For Cytotoxicity Assays (LDH): % Cytotoxicity = [(Abs_sample - Abs_untreated_control) / (Abs_max_release_control - Abs_untreated_control)] * 100
-
-
Dose-Response Curve: Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration.
-
IC50 Determination: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC50 value.[5] The IC50 is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.[5][29]
Example Data Presentation
The results should be summarized in a clear, tabular format to facilitate comparison between compounds and cell lines.
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| PYR-001 | A549 (Lung) | MTT | 48 | 12.5 |
| PYR-001 | MCF-7 (Breast) | MTT | 48 | 28.3 |
| PYR-001 | HepG2 (Liver) | MTT | 48 | 45.1 |
| PYR-002 | A549 (Lung) | MTT | 48 | 5.2 |
| PYR-002 | MCF-7 (Breast) | MTT | 48 | 8.9 |
| PYR-002 | HepG2 (Liver) | MTT | 48 | 15.7 |
| Cisplatin | A549 (Lung) | MTT | 48 | 7.8 |
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol is a self-validating one. The inclusion of appropriate controls is non-negotiable for ensuring the integrity of your data.[24][30]
| Control Type | Purpose | Expected Outcome | Troubleshooting if Outcome is Not Met |
| Untreated Control | Represents 100% cell viability or baseline cytotoxicity. | High viability signal (MTT), low cytotoxicity signal (LDH). | Check for contamination, cell health, or incorrect seeding density.[31][32] |
| Vehicle Control | Ensures the solvent (e.g., DMSO) is not causing toxicity. | Signal should be very close to the untreated control. | Reduce final solvent concentration (typically <0.5%).[16][17] |
| Positive Control | Validates that the assay can detect a cytotoxic response.[33] | Low viability signal, high cytotoxicity signal. | Check reagent integrity, cell line responsiveness, or incubation times.[18] |
| Blank/Background | Corrects for background signal from medium and reagents. | Low, stable signal. | Check for medium interference (e.g., phenol red) or contamination.[16][32] |
| Max Release (LDH) | Represents 100% cytotoxicity. | Highest signal in the LDH assay. | Ensure complete cell lysis; increase lysis buffer incubation time if needed. |
Common Issues and Solutions:
-
High Variability Between Replicates: Often caused by inconsistent cell seeding or pipetting errors. Ensure a homogenous cell suspension and calibrate pipettes regularly.[31]
-
Compound Solubility Issues: Novel pyrimidine compounds may have poor aqueous solubility. Observe for precipitation when adding compounds to the medium. Use a suitable solvent like DMSO and ensure the final concentration is non-toxic.[16]
-
Interference with Assay Chemistry: Some compounds can directly interact with assay reagents (e.g., reduce MTT non-enzymatically). Always run a "no-cell" control with the highest concentration of your compound to check for interference.[34]
Conclusion and Forward Look
This guide provides a robust framework for conducting in vitro cytotoxicity assays for novel pyrimidine compounds. By understanding the principles behind different assays, adhering to detailed protocols, and incorporating rigorous controls, researchers can generate high-quality, reproducible data. This data is essential for making informed decisions in the drug discovery process, ultimately advancing the most promising pyrimidine-based candidates toward clinical applications.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. Making Choices Between Cytotoxicity Assay And Cell Viability [biochain.in]
- 8. susupport.com [susupport.com]
- 9. scitovation.com [scitovation.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 22. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 23. scientificlabs.co.uk [scientificlabs.co.uk]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 26. promega.com [promega.com]
- 27. promega.com [promega.com]
- 28. Caspase 3/7 Activity [protocols.io]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Understanding and improving assays for cytotoxicity of nanoparticles: what really matters? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. Positive and Negative Controls | Rockland [rockland.com]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Protocol for Testing the Antimicrobial Activity of Pyrimidine Derivatives
Introduction: The Antimicrobial Potential of Pyrimidine Scaffolds
Pyrimidine, a fundamental heterocyclic organic compound, is a cornerstone of life itself, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated and developed into a wide array of therapeutic agents, demonstrating anticancer, antiviral, anti-inflammatory, and, critically, antimicrobial properties.[1][2][3][4] The rise of antimicrobial resistance (AMR) presents a formidable threat to global public health, necessitating the urgent discovery of novel antimicrobial agents. Pyrimidine derivatives, with their diverse biological activities and amenability to synthetic modification, represent a promising avenue for the development of next-generation antibiotics.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial activity of novel pyrimidine derivatives. The methodologies detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and comparable data.
Part 1: Foundational Assays for Antimicrobial Activity
The initial assessment of a novel compound's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC) and, subsequently, its minimum bactericidal concentration (MBC). These two parameters provide a quantitative measure of the compound's potency and its mode of action (bacteriostatic vs. bactericidal).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is the gold standard for determining MIC values and is recommended by both CLSI and EUCAST.[6][7][8]
This method involves challenging a standardized bacterial inoculum with serial dilutions of the pyrimidine derivative in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds and concentrations. After incubation, the wells are visually inspected for turbidity, and the lowest concentration of the compound that inhibits growth is recorded as the MIC.
Materials:
-
Test Pyrimidine Derivative
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of Pyrimidine Derivative Stock Solution:
-
Dissolve the pyrimidine derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM). Due to the often-low aqueous solubility of novel organic compounds, DMSO is a common solvent. However, it's crucial to ensure the final DMSO concentration in the assay does not exceed a level toxic to the test organism (typically ≤1%).[9]
-
Expert Insight: For compounds with poor solubility, gentle warming or sonication can aid dissolution. If precipitation occurs upon dilution in the aqueous medium, consider using co-solvents or formulating the compound with solubility enhancers, though these must be validated to not have intrinsic antimicrobial activity.[9][10][11]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In well 1, add 200 µL of the pyrimidine derivative solution at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (625 nm).
-
Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible growth. A reading mirror or a microplate reader can aid in this determination.
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This assay is a crucial follow-up to the MIC determination, as it distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Following the determination of the MIC, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum count.
Materials:
-
Completed MIC plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Sub-culturing from MIC Plate:
-
From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a quadrant of a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the initial inoculum.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpreting the MBC:
-
After incubation, count the number of colonies on each quadrant of the MHA plates.
-
The MBC is the lowest concentration of the pyrimidine derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
-
Data Presentation and Interpretation
| Pyrimidine Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Compound A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Compound B | E. coli ATCC 25922 | 16 | >128 | >8 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity. A ratio > 4 suggests that the compound is primarily bacteriostatic.
Part 2: Preliminary Assessment of Selectivity
A promising antimicrobial compound should exhibit potent activity against pathogenic microbes while demonstrating minimal toxicity to host cells. Therefore, an early assessment of cytotoxicity is a critical step in the drug development pipeline.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Pyrimidine Derivative
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivative in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle controls (medium with the same final concentration of DMSO) and untreated controls.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the desired incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Part 3: Structure-Activity Relationship (SAR) Insights
The systematic evaluation of a series of related pyrimidine derivatives allows for the elucidation of structure-activity relationships (SAR). SAR studies are crucial for optimizing the lead compound to enhance its antimicrobial potency and selectivity while minimizing toxicity.[1][2]
The position and nature of substituents on the pyrimidine ring can significantly influence its biological activity.[1][2] For instance, the introduction of halogen atoms can enhance antimicrobial and antibiofilm activity against pathogens like S. aureus.[17] Similarly, modifications at the 5-aryl moiety of 2,4-diaminopyrimidines have been shown to yield compounds with potent, broad-spectrum antibacterial activity.[18]
A typical SAR study involves synthesizing a library of analogues where specific parts of the initial hit compound are systematically modified. Each new derivative is then subjected to the antimicrobial and cytotoxicity assays described above. The resulting data allows for the identification of key structural features required for activity and provides a rational basis for the design of more effective drug candidates.
Visualizations and Workflows
Workflow for MIC and MBC Determination
Caption: Workflow for determining MIC and MBC of pyrimidine derivatives.
Conceptual Diagram of Cytotoxicity Assessment
Caption: The principle and workflow of the MTT cytotoxicity assay.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ias.ac.in [ias.ac.in]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. researchgate.net [researchgate.net]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. studylib.net [studylib.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. clyte.tech [clyte.tech]
- 17. researchgate.net [researchgate.net]
- 18. Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell migration assay protocol using pyrimidine-based compounds
Title: A Researcher's Guide to Quantifying Cell Migration Inhibition by Pyrimidine-Based Compounds
Abstract
Cell migration is a fundamental biological process implicated in physiological events such as wound healing and immune responses, as well as pathological conditions like cancer metastasis.[1][2] The ability to accurately quantify the modulation of cell migration by novel therapeutic agents is crucial in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for utilizing two standard in vitro cell migration assays—the Scratch (Wound-Healing) Assay and the Transwell (Boyden Chamber) Assay—to evaluate the inhibitory effects of pyrimidine-based compounds. We delve into the mechanistic rationale for targeting cell migration with pyrimidine analogs, offer step-by-step experimental workflows, and provide insights into data analysis and interpretation to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting Cell Migration with Pyrimidine-Based Compounds
Cell migration is a highly dynamic and integrated multi-step process involving profound changes in cell morphology, adhesion, and cytoskeletal organization.[3] The actin cytoskeleton, in particular, undergoes rapid polymerization and depolymerization to drive the formation of protrusions like lamellipodia and filopodia at the cell's leading edge, which are essential for motility.[4][5][6] In cancer, the dysregulation of signaling pathways that control the actin cytoskeleton is a hallmark of metastasis, making the inhibition of cell migration a key therapeutic strategy.[7]
Pyrimidine analogs are a class of antimetabolite compounds that structurally mimic naturally occurring pyrimidines (cytosine, thymine, and uracil).[8] Their primary mechanism of action often involves the disruption of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[9][10] However, emerging evidence suggests that the therapeutic effects of some pyrimidine derivatives extend beyond their antiproliferative activity to include the modulation of cell motility.[7][11] This can occur through various mechanisms, including the inhibition of protein kinases that are essential for controlling cell growth, differentiation, and migration.[7]
This guide will equip researchers with the necessary protocols to investigate the antimigratory potential of novel pyrimidine-based compounds.
Foundational Assays for Quantifying Cell Migration
Two of the most widely used and robust methods for assessing cell migration in vitro are the scratch assay and the transwell assay.[1][12] The choice between these assays often depends on the specific research question, cell type, and desired throughput.
-
The Scratch (Wound-Healing) Assay: This method is a simple and cost-effective technique for studying collective cell migration.[1][13] It involves creating a "wound" or a cell-free gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap.[1][13] This assay is particularly useful for assessing the effects of compounds on the coordinated movement of a sheet of cells.[1]
-
The Transwell (Boyden Chamber) Assay: This assay is ideal for studying chemotaxis—the directional migration of cells towards a chemical gradient.[14][15] It utilizes a two-chamber system separated by a porous membrane.[16] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[14] The number of cells that migrate through the pores to the lower side of the membrane provides a quantitative measure of migration.[14]
Experimental Protocols
The Scratch (Wound-Healing) Assay
This protocol is designed to assess the inhibitory effect of pyrimidine-based compounds on collective cell migration.
Workflow Diagram:
Caption: Figure 1: A flowchart of the scratch assay protocol.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed adherent cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[17][18] The optimal seeding density should be determined empirically for each cell line.
-
Expert Insight: Overconfluency can lead to cell sheet peeling and altered migration behavior.[19] Aim for a uniform monolayer where cells are well-spread and not stacked.[19]
-
-
Cell Starvation (Optional but Recommended):
-
Creating the Scratch:
-
Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer with firm, consistent pressure.[13] To ensure consistency, a perpendicular scratch can be made to create a cross.[17][18]
-
Trustworthiness: For higher reproducibility, consider using commercially available wound healing assay inserts that create a defined, cell-free gap without physically scratching the surface.[13]
-
-
Washing and Treatment:
-
Gently wash the wells 2-3 times with sterile PBS or serum-free medium to remove detached cells and debris.[13]
-
Aspirate the final wash and add fresh low-serum medium containing the desired concentrations of the pyrimidine-based compound. Include a vehicle-only control (e.g., DMSO) and a negative control (no treatment).
-
Expert Insight: It is also beneficial to include a positive control, such as a known migration-stimulating growth factor, to validate the assay system.[22]
-
-
Imaging and Analysis:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (T=0). Mark the plate to ensure the same fields are imaged at subsequent time points.[18]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed.[18]
-
Quantify the area or width of the wound at each time point using image analysis software like ImageJ.[1]
-
The percentage of wound closure can be calculated as follows: % Wound Closure = [(Initial Wound Area - Wound Area at T_x) / Initial Wound Area] x 100 .[1]
-
Data Presentation:
| Parameter | Recommendation | Rationale |
| Cell Line | Adherent cells (e.g., NIH-3T3, MDA-MB-231) | Assay relies on a confluent monolayer. |
| Seeding Density | Empirically determined for confluence in 24h | Avoids under- or over-confluency.[19][23] |
| Serum Starvation | 18-24 hours in 0-0.5% FBS | Minimizes proliferation.[20][21] |
| Scratch Tool | p200 pipette tip or commercial insert | Consistency is key.[13] |
| Imaging Interval | 4-8 hours | Depends on cell migration speed. |
| Quantification | ImageJ or other image analysis software | Provides objective measurement.[1] |
The Transwell (Boyden Chamber) Assay
This protocol is designed to assess the effect of pyrimidine-based compounds on chemotactic cell migration.
Workflow Diagram:
Caption: Figure 2: A flowchart of the transwell assay protocol.
Step-by-Step Protocol:
-
Preparation:
-
Rehydrate the porous membrane of the Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells) with serum-free medium.[16][24]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.
-
Expert Insight: The choice of pore size is critical and depends on the cell type.[16][25]
-
-
Cell Preparation and Seeding:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.[20] Serum starvation for 4-24 hours prior to harvesting can increase responsiveness to the chemoattractant.[21][24]
-
Add the desired concentrations of the pyrimidine-based compound or vehicle control to the cell suspension.
-
Carefully add a defined volume of the cell suspension (e.g., 100 µL for a 24-well plate insert) to the upper chamber of each Transwell insert.[26]
-
-
Incubation:
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[24][27]
-
Fix the migrated cells on the lower surface of the membrane with a fixative such as 70% ethanol or 4% paraformaldehyde.[24][27]
-
Stain the fixed cells with a solution like 0.1% Crystal Violet.[28]
-
-
Quantification:
-
After washing away excess stain, allow the membrane to dry.
-
Count the number of stained cells on the underside of the membrane using an inverted microscope.[27] Count multiple fields of view per insert to obtain a representative average.
-
Alternatively, for higher throughput, the crystal violet stain can be eluted with 33% acetic acid, and the absorbance can be measured with a plate reader at 590 nm.[28] A standard curve can be generated to correlate absorbance with cell number.[28]
-
Data Presentation:
| Parameter | Recommendation | Rationale |
| Insert Pore Size | 8 µm for most cancer cells; 3-5 µm for smaller cells | Must allow active migration but prevent passive falling.[16] |
| Chemoattractant | 10% FBS is a common starting point | Provides a gradient to induce directional migration. |
| Cell Seeding Density | 0.5-1 x 10^5 cells per insert (24-well) | Optimize to avoid oversaturation of pores. |
| Incubation Time | 4-48 hours | Cell type and chemoattractant dependent.[20][24] |
| Quantification | Manual counting or stain elution/absorbance | Elution method offers higher throughput and objectivity.[28] |
Potential Mechanism of Action of Pyrimidine Compounds on Cell Migration
The inhibitory effects of pyrimidine-based compounds on cell migration are likely multifactorial. Beyond the indirect effects of inhibiting proliferation, these compounds can directly interfere with the signaling pathways that govern cytoskeletal dynamics.
Signaling Pathway Diagram:
Caption: Figure 3: A simplified signaling pathway illustrating a potential target for pyrimidine-based compounds.
Many pyrimidine derivatives have been developed as kinase inhibitors.[7] Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a critical regulator of cell migration.[11] It integrates signals from integrins and growth factor receptors to control the assembly and disassembly of focal adhesions and the regulation of Rho family GTPases, which in turn orchestrate actin cytoskeleton reorganization.[3][29] Pyrimidine-based FAK inhibitors could therefore potently block cell migration by disrupting this central signaling node.[11]
Troubleshooting and Best Practices
-
Inconsistent Scratches: Ensure the pipette tip is held at a consistent angle and pressure.[1] Use a guide or ruler for straight lines.
-
Cells Detaching: Verify that the monolayer is fully confluent before scratching.[1] Avoid overly aggressive scratching. For weakly adherent cells, coating plates with extracellular matrix proteins like fibronectin or collagen may be necessary.[2]
-
Low Migration in Transwell Assay: Optimize the chemoattractant concentration and incubation time.[30] Ensure the correct pore size is being used for your cell type.[25]
-
Confounding Effects of Proliferation: If a compound has significant antiproliferative effects, it can be difficult to distinguish between inhibition of migration and inhibition of cell division in a scratch assay. Using a mitotic inhibitor like Mitomycin C in control wells can help, but it should be used with caution as it can have other cellular effects.[21] Alternatively, the Transwell assay, with its shorter incubation times, is less affected by proliferation.
Conclusion
The scratch and Transwell assays are powerful, complementary tools for assessing the impact of pyrimidine-based compounds on cell migration. By carefully selecting the appropriate assay, optimizing experimental parameters, and including rigorous controls, researchers can generate reliable and reproducible data. This will enable a deeper understanding of the mechanisms by which these compounds exert their anticancer effects and facilitate the development of novel therapeutics targeting cancer metastasis.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 3. The roles and regulation of the actin cytoskeleton, intermediate filaments and microtubules in smooth muscle cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoskeleton and Cell Migration - Actin Cytoskeleton [cellix.imba.oeaw.ac.at]
- 5. The roles and regulation of the actin cytoskeleton, intermediate filaments and microtubules in smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Actin stabilization in cell migration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. med.virginia.edu [med.virginia.edu]
- 19. clyte.tech [clyte.tech]
- 20. content.abcam.com [content.abcam.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. clyte.tech [clyte.tech]
- 23. ibidi.com [ibidi.com]
- 24. clyte.tech [clyte.tech]
- 25. corning.com [corning.com]
- 26. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-bioarray.com [creative-bioarray.com]
- 28. corning.com [corning.com]
- 29. journals.biologists.com [journals.biologists.com]
- 30. corning.com [corning.com]
Application Note: High-Throughput Screening of 2-Isopropyl-6-methylpyrimidin-4-amine Analogs for Novel Therapeutic Discovery
Abstract
This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 2-Isopropyl-6-methylpyrimidin-4-amine analogs. Pyrimidine-based scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] This document outlines a strategic and detailed protocol for identifying and validating novel bioactive compounds from a library of such analogs. We will cover the rationale behind the screening campaign, detailed methodologies for assay development, the execution of primary and secondary screens, and the critical process of hit triage and validation. The protocols are designed to be robust, reproducible, and adaptable to various biological targets, ensuring the generation of high-quality, actionable data for drug discovery programs.
Introduction: The Therapeutic Potential of Pyrimidine Analogs
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and vitamin B1, making it a privileged scaffold in medicinal chemistry.[2][3] Derivatives of the pyrimidine nucleus have been shown to possess a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities.[1][2][3] The specific compound, this compound, and its analogs represent a promising chemical space for the discovery of novel therapeutics. The substituents on the pyrimidine core play a crucial role in determining the biological activity, and a systematic high-throughput screening campaign is an effective strategy to explore the structure-activity relationships (SAR) within a library of these analogs.[4][5]
This guide will focus on a hypothetical HTS campaign targeting a protein kinase, a common target for pyrimidine-based inhibitors. The principles and protocols described herein can be readily adapted to other target classes.
The High-Throughput Screening (HTS) Cascade: A Strategic Approach
A successful HTS campaign is more than just a primary screen; it is a multi-step process designed to efficiently identify and validate promising hit compounds while eliminating false positives.[6][7] Our proposed screening cascade is a systematic workflow that progresses from a large-scale primary screen to more detailed secondary and tertiary assays.
Figure 1: A representative HTS cascade for the identification and validation of bioactive compounds.
Assay Development and Optimization: The Foundation of a Successful Screen
The development of a robust and reliable assay is paramount for a successful HTS campaign.[8][][10] For our hypothetical kinase target, we will develop a fluorescence-based assay, which is a common and sensitive method for HTS.[11][12]
Principle of the Fluorescence Polarization (FP) Kinase Assay
This assay measures the binding of a fluorescently labeled peptide substrate to the kinase. In solution, the small fluorescent peptide rotates rapidly, resulting in low fluorescence polarization. Upon phosphorylation by the kinase and subsequent binding to a phosphopeptide-specific antibody, the resulting larger complex tumbles more slowly, leading to a high fluorescence polarization signal. Inhibitors of the kinase will prevent phosphorylation of the peptide, thus maintaining a low polarization signal.
Materials and Reagents
-
Kinase: Purified, active recombinant kinase of interest.
-
Fluorescent Peptide Substrate: A peptide substrate for the kinase, labeled with a suitable fluorophore (e.g., FITC or a red-shifted dye to minimize compound interference).
-
ATP: Adenosine triphosphate.
-
Phosphopeptide-specific Antibody: An antibody that specifically recognizes the phosphorylated form of the peptide substrate.
-
Assay Buffer: Buffer optimized for kinase activity and stability (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Stop Solution: A solution to terminate the enzymatic reaction (e.g., EDTA).
-
Compound Library: this compound analogs dissolved in DMSO.
-
Microplates: Low-volume 384-well black microplates.
Assay Optimization Protocol
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal window with a linear reaction rate.
-
Substrate and ATP Titration: Determine the Km values for the peptide substrate and ATP to ensure the assay is run under conditions that are sensitive to inhibitors.
-
Antibody Titration: Determine the optimal concentration of the phosphopeptide-specific antibody to maximize the signal-to-background ratio.
-
Z'-factor Determination: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Prepare control wells:
-
High Signal (0% inhibition): Kinase + Substrate + ATP (no inhibitor).
-
Low Signal (100% inhibition): Kinase + Substrate (no ATP or a known potent inhibitor).
-
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_high + SD_low)) / (|Mean_high - Mean_low|)
-
High-Throughput Screening Protocols
Protocol 1: Primary HTS of the Analog Library
This protocol describes the screening of the entire compound library at a single concentration to identify initial "hits".
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of 10 µM.
-
Enzyme and Substrate Addition: Add the kinase and fluorescent peptide substrate mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution containing the phosphopeptide-specific antibody.
-
Signal Detection: Read the fluorescence polarization on a plate reader.
Protocol 2: Hit Confirmation and Dose-Response Analysis
Compounds that show significant inhibition in the primary screen (e.g., >50% inhibition) are selected for confirmation and potency determination.
-
Compound Re-sourcing: Obtain fresh, powdered samples of the hit compounds to verify their identity and purity.
-
Serial Dilution: Prepare a series of dilutions for each hit compound (e.g., 10-point, 3-fold serial dilution) in DMSO.
-
Dose-Response Assay: Perform the same FP kinase assay as in the primary screen, but with the serially diluted compounds.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[13][14][15][16][17]
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response is reduced by half.[13] |
| Hill Slope | The steepness of the dose-response curve. |
| R² | A measure of the goodness of fit of the curve to the data. |
Table 1: Key parameters derived from dose-response analysis.
Protocol 3: Counter-Screening for False Positives
Counter-screens are essential to eliminate compounds that interfere with the assay technology rather than the biological target.[7][18][19]
-
Assay without Kinase: Perform the FP assay in the absence of the kinase enzyme. Compounds that still show a change in fluorescence polarization are likely interfering with the assay components.
-
Assay with Pre-phosphorylated Peptide: Perform the assay using a pre-phosphorylated peptide substrate. Compounds that disrupt the binding of the antibody to the phosphopeptide will be identified.
-
Luciferase-based ATP Assay: To rule out compounds that non-specifically inhibit by depleting ATP, a counter-screen using a luciferase-based ATP detection assay can be employed.
Figure 2: A flowchart illustrating the hit triage process to eliminate false positives.
Protocol 4: Selectivity Profiling
To assess the specificity of the validated hits, they should be tested against a panel of related kinases.[20][21][22][23]
-
Kinase Panel Screening: Screen the validated hits against a panel of other kinases using similar assay formats.
-
Selectivity Index Calculation: The selectivity of a compound can be quantified by comparing its IC50 value for the target kinase to its IC50 values for other kinases.
| Compound ID | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Index (vs. OT1) |
| Analog-001 | 50 | 5000 | >10000 | 100 |
| Analog-002 | 100 | 200 | 5000 | 2 |
| Analog-003 | 75 | >10000 | >10000 | >133 |
Table 2: Example data from a selectivity profiling experiment.
Data Analysis and Hit Prioritization
The large volume of data generated during an HTS campaign requires robust data analysis methods.[24][25][26][27]
-
Normalization: Raw data from each plate should be normalized to the plate's internal controls (0% and 100% inhibition) to account for plate-to-plate variability.
-
Hit Selection: A statistical cutoff (e.g., 3 standard deviations from the mean of the control wells) is typically used to identify primary hits.
-
Structure-Activity Relationship (SAR) Analysis: Confirmed hits should be clustered based on their chemical structures to identify common scaffolds and explore preliminary SAR.[28] This analysis can guide the synthesis of new analogs with improved potency and selectivity.
Conclusion
The high-throughput screening of this compound analogs is a powerful approach for the discovery of novel therapeutic agents. By following the detailed protocols and strategic workflow outlined in this application note, researchers can efficiently identify and validate promising hit compounds. The emphasis on robust assay development, comprehensive counter-screening, and thorough selectivity profiling ensures the generation of high-quality data, ultimately accelerating the hit-to-lead optimization process in drug discovery.[28]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. Basics of HTS Assay Design and Optimization (Chapter 12) - Chemical Genomics [cambridge.org]
- 11. Fluorescence-Based Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Counter-Screen Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 20. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 22. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Computational Methods for Analysis of High-Throughput Screening D...: Ingenta Connect [ingentaconnect.com]
- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 27. academic.oup.com [academic.oup.com]
- 28. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2-Isopropyl-6-methylpyrimidin-4-amine Solubility in Biological Assays
Welcome to the technical support center for 2-Isopropyl-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common solubility challenges encountered during biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. While experimental data for this specific molecule is limited in publicly available literature, we can infer some characteristics from its structure and data on similar pyrimidine derivatives.
| Property | Value/Prediction | Implication for Solubility |
| Molecular Formula | C₈H₁₃N₃[1] | - |
| Molecular Weight | 151.21 g/mol | Relatively small, which can be favorable for solubility. |
| Predicted XlogP | 1.2[1] | This value suggests moderate lipophilicity. The compound is not excessively greasy, but may still present challenges in purely aqueous solutions. |
| Structure | Pyrimidine ring with isopropyl, methyl, and amine substitutions. | The amine group may be ionizable, suggesting that solubility could be pH-dependent. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common questions and issues related to the solubility of this compound in a practical question-and-answer format.
Q1: My compound won't dissolve in my aqueous assay buffer. What should I do?
This is a common challenge with compounds that have moderate to low aqueous solubility. The primary reason is that the energy required to break the crystal lattice of the solid compound is greater than the energy released when it interacts with water molecules.
Troubleshooting Workflow:
Caption: A stepwise approach to addressing compound insolubility.
Detailed Steps:
-
Prepare a Concentrated Stock Solution: The first line of defense is to dissolve the compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays.[2]
-
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of this compound. For example, to make 1 mL of a 10 mM stock solution (MW = 151.21 g/mol ), you would need 0.15121 mg. For practical purposes and accuracy, it's better to make a larger volume, e.g., 1.51 mg in 10 mL of DMSO.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolving stubborn compounds. Visually inspect the solution to ensure no solid particles remain.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
-
Optimize the Dilution into Aqueous Media: When you add the DMSO stock to your aqueous buffer or cell culture media, the compound can sometimes precipitate out, a phenomenon known as "solvent shock".[3] This happens because the compound is not as soluble in the final aqueous environment once the DMSO is diluted.
-
Strategies to Avoid Solvent Shock:
-
Use a Stepwise Dilution: Instead of adding the concentrated stock directly to your final volume, create an intermediate dilution in your assay buffer.[3]
-
Slow Addition and Mixing: Add the stock solution dropwise to the assay buffer while gently vortexing or stirring. This helps to disperse the compound quickly and avoid localized high concentrations.
-
Pre-warm the Assay Buffer: For cell-based assays, always use media that has been pre-warmed to 37°C, as solubility often increases with temperature.[4]
-
-
Q2: I'm seeing a precipitate form in my cell culture plates after adding the compound. What's happening?
Precipitation in cell culture can occur immediately or over time. Immediate precipitation is often due to the "solvent shock" described above. Delayed precipitation can be caused by several factors.
Troubleshooting Delayed Precipitation:
Caption: Diagnosing and addressing delayed compound precipitation.
-
Exceeding Thermodynamic Solubility: While a compound might initially stay in solution (a supersaturated state), it can eventually crash out as it equilibrates to its lower thermodynamic solubility limit. The only reliable solution is to lower the final working concentration of the compound.
-
Interaction with Media Components: Components in the cell culture media, particularly proteins in fetal bovine serum (FBS), can sometimes interact with compounds and reduce their solubility.[3] If you suspect this, you can try reducing the serum percentage, but be mindful of the impact on your cells.
-
pH Shifts: Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of a pH-sensitive compound.[4] Regularly monitoring the pH of your culture and ensuring timely media changes can help mitigate this.
Q3: How much DMSO is safe for my cells?
The final concentration of DMSO in cell-based assays should be kept to a minimum, ideally below 0.5% and almost always under 1%.[5] Higher concentrations can be cytotoxic and can interfere with the biological processes being studied.
Solvent Tolerance Best Practices:
-
Always run a vehicle control: This is an essential control where you add the same volume of DMSO (or your chosen solvent) to the cells without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Perform a solvent tolerance test: Before starting your main experiment, it's wise to test a range of DMSO concentrations on your specific cell line to determine the highest non-toxic concentration.
| Final DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Acceptable for many cell lines, but may have subtle effects. | A common working range. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects. | Use with caution and validate thoroughly. |
| > 1.0% | Often cytotoxic. | Avoid. |
Q4: Are there alternatives to DMSO or ways to enhance solubility further?
If you are still facing solubility issues or if your assay is intolerant to DMSO, there are several advanced formulation strategies you can employ.
-
pH Modification: Since this compound has an amine group, it is likely a weak base. Its solubility may increase in acidic conditions where the amine group is protonated. You could try preparing your stock solution in a buffer with a slightly acidic pH. However, be cautious as significant changes in pH can affect compound stability and the biological system you are studying. The synthesis of pyrimidines can be influenced by pH, suggesting that the stability and solubility of the final compound may also be pH-dependent.[6]
-
Co-solvents: In some cases, a combination of solvents can be more effective than a single solvent. Water-miscible co-solvents like ethanol, polyethylene glycol (PEG), or glycerin can sometimes be used, but their compatibility with the specific assay must be validated.[5]
-
Solubilizing Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[7][8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.[5]
-
When to consider cyclodextrins: This is a more advanced strategy, suitable when lowering the compound concentration is not an option and other methods have failed. They are particularly useful for in vivo studies where high compound concentrations may be required.
-
Summary of Best Practices
-
Characterize Your Compound: Whenever possible, obtain experimental data on the solubility of your specific batch of this compound.
-
Proper Stock Solution Preparation: Use high-purity DMSO, ensure complete dissolution, and store aliquots at low temperatures to avoid repeated freeze-thaw cycles.[3][10][11][12][13]
-
Mindful Dilution: Always add the compound stock to the aqueous solution (not the other way around) in a stepwise manner with adequate mixing.[3]
-
Control Your Variables: Keep the final solvent concentration consistent across all wells and always include a vehicle control.
-
Be Observant: Visually inspect your solutions and cell culture plates for any signs of precipitation before and during the experiment.
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and ensure the reliability and reproducibility of your experimental results.
References
- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of pH in Regulating Cancer Pyrimidine Synthesis [mdpi.com]
- 7. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. phytotechlab.com [phytotechlab.com]
- 12. fastercapital.com [fastercapital.com]
- 13. bitesizebio.com [bitesizebio.com]
Technical Support Center: Synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine
Welcome to the technical support center for the synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. As a key intermediate in the manufacturing of widely used agrochemicals like the insecticide Diazinon, achieving high yield and purity is of significant economic and practical importance.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction effectively.
Core Synthesis Protocol: The Pinner Condensation Approach
The most robust and high-yielding synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine involves the Pinner condensation reaction. This process consists of the cyclization of an amidine (isobutyramidine) with a β-ketoester (methyl acetoacetate or ethyl acetoacetate) under basic conditions. The critical factor for achieving near-quantitative yields is the rigorous exclusion of water.[1]
Optimized Protocol for High-Yield Synthesis
This protocol is designed as a self-validating system, with checkpoints to ensure optimal conditions before proceeding.
Materials:
-
Isobutyramidine hydrochloride
-
Methyl acetoacetate (MAA)
-
Sodium methoxide (solid or as a solution in dry methanol)
-
Anhydrous aliphatic hydrocarbon solvent (e.g., Heptane, Toluene)[1][3]
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid
-
Deionized Water
Experimental Procedure:
-
Amidine Preparation (in situ):
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser, charge the isobutyramidine hydrochloride and anhydrous methanol.
-
Add a stoichiometric equivalent of sodium methoxide to neutralize the hydrochloride salt, precipitating sodium chloride. The free amidine is now in the methanolic solution.
-
-
Reaction Setup:
-
To the amidine solution, add the aliphatic hydrocarbon solvent (e.g., Heptane). This solvent is chosen for its ability to form an azeotrope with water.[1]
-
Begin heating the mixture to reflux. The primary purpose of this initial step is to azeotropically remove any residual water from the reagents and solvent system. Water's presence is detrimental as it can hydrolyze the methyl acetoacetate starting material, significantly lowering the yield.[1]
-
-
Condensation Reaction:
-
Once the system is demonstrably dry (no more water collecting in the Dean-Stark trap), begin the simultaneous, slow, dropwise addition of methyl acetoacetate and a solution of sodium hydroxide or sodium methoxide dissolved in dry methanol.[1]
-
Maintain the reaction at a controlled temperature (e.g., reflux, typically around 70-80°C depending on the solvent).
-
Continuously monitor and remove the water formed during the cyclization reaction via the Dean-Stark apparatus. This is the most critical step for driving the reaction to completion.
-
-
Work-up and Isolation:
-
After the reaction is complete (monitored by TLC), cool the mixture to approximately 70°C.
-
Carefully add water to the reaction mixture and distill off the hydrocarbon solvent.[1]
-
Further cool the remaining aqueous solution to 20°C.
-
Acidify the mixture to a pH of approximately 8.0 with concentrated hydrochloric acid. This protonates the pyrimidine salt, causing the desired product to precipitate out of the solution.
-
Filter the solid product using a centrifuge or Buchner funnel.
-
-
Purification:
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is a non-aqueous ("dry") reaction medium so critical for this synthesis? A1: The primary reason is to prevent the hydrolysis of the methyl acetoacetate reactant. In the presence of water and base, the ester can be saponified, rendering it unable to participate in the cyclization. Furthermore, the amidine itself can also react with water. A U.S. Patent explicitly notes that running the reaction in a dry medium and azeotropically removing water results in an 8% increase in yield (to >96%) and higher purity (97%) compared to prior art methods that contained water.[1]
Q2: What is the specific role of the base (sodium methoxide/hydroxide) in this reaction? A2: The base serves two primary functions. First, it deprotonates the methyl acetoacetate, forming a nucleophilic enolate ion. This enolate is the active species that attacks the electrophilic carbon of the amidine. Second, it acts as a catalyst for the final cyclization and dehydration steps, facilitating the formation of the stable aromatic pyrimidine ring.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the most effective method.[4][5] Use a suitable eluent system (e.g., 7:3 hexane:ethyl acetate) to separate the starting materials from the product.[4] Spot the reaction mixture alongside standards of your starting materials. The reaction is complete when the spot corresponding to the limiting reagent (typically the amidine) has disappeared and a new, more polar spot for the hydroxypyrimidine product is dominant.
Q4: Can other β-ketoesters or amidines be used in this type of reaction? A4: Yes, the Pinner pyrimidine synthesis is quite versatile. Different amidines can be used to vary the substituent at the 2-position of the pyrimidine ring, and different β-ketoesters can modify the substituents at the 4- and 6-positions. However, for the specific synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine, isobutyramidine and an acetoacetate ester are required.
Troubleshooting Common Problems
Problem 1: My final yield is significantly lower than the expected >95%.
-
Possible Cause 1: Incomplete water removal. This is the most common cause of low yields.
-
Solution: Ensure your solvents and reagents are anhydrous. Use a Dean-Stark apparatus throughout the addition of reactants to continuously remove the water formed in situ. The reaction cannot be driven to completion if water is present.[1]
-
-
Possible Cause 2: Inactive Base/Catalyst. The base can be deactivated by atmospheric CO₂ or moisture.
-
Solution: Use freshly opened or properly stored sodium methoxide. If preparing a solution, use anhydrous methanol. Ensure the catalytic amount is appropriate and that it is not being quenched by acidic impurities in the starting materials.[4]
-
-
Possible Cause 3: Suboptimal Temperature or Reaction Time. The reaction may not have reached completion.
Problem 2: The reaction stalls and does not proceed to completion according to TLC analysis.
-
Possible Cause: Insufficient cyclization. This can occur if the conditions are not robust enough to favor the final ring-closing and dehydration steps.
-
Solution: Ensure a sufficient amount of base is present throughout the reaction to catalyze the cyclization.[4] The continuous removal of water is also critical here, as the dehydration step is an equilibrium process. Shifting the equilibrium by removing water drives the formation of the aromatic pyrimidine product.
-
Problem 3: The isolated product is impure, showing multiple spots on TLC or having a low melting point.
-
Possible Cause 1: Side Reactions. At higher temperatures, β-ketoesters can sometimes undergo self-condensation or react in alternative pathways.
-
Solution: Maintain strict temperature control. Ensure the dropwise addition of reactants is slow and steady to avoid localized temperature spikes.
-
-
Possible Cause 2: Ineffective Work-up. Improper pH adjustment or insufficient washing can leave salts and unreacted starting materials in the final product.
-
Solution: Carefully monitor the pH during acidification, ensuring it reaches the target of ~8.0 for optimal precipitation. Use cold wash solvent to minimize loss of the desired product while effectively removing impurities. Consider recrystallization from a suitable solvent like ethanol for further purification if needed.[4]
-
Data & Visualization
Table 1: Impact of Reaction Conditions on Yield
This table summarizes data adapted from patent literature, illustrating the critical importance of a non-aqueous reaction medium.
| Condition | Reactant Ratio (MAA:Amidine) | Yield (based on Amidine) | Purity | Reference |
| Optimized Process (Dry Heptane, Azeotropic Removal) | ~1.03 : 1 | 96.0% | 97% | [1] |
| Prior Art (NaOH in Water) | 10% excess MAA | 94.5% | Lower | [1] |
Diagrams
// Connections Amidine_HCl -> Base_Add; Base_Add -> Solvent_Add; Solvent_Add -> Azeo_Dry; Azeo_Dry -> Reactant_Add [label="System is Dry"]; Reactant_Add -> Condensation [label="Maintain Reflux"]; Condensation -> Cooling [label="Reaction Complete (TLC)"]; Cooling -> Solvent_Removal; Solvent_Removal -> Precipitation; Precipitation -> Filtration; Filtration -> Washing; Washing -> Drying; } dot Caption: Experimental workflow for the optimized synthesis.
// Nodes Amidine [label="Isobutyramidine", fillcolor="#E8F0FE", fontcolor="#202124"]; MAA [label="Methyl Acetoacetate\n(Enolate form)", fillcolor="#E6F4EA", fontcolor="#202124"]; Intermediate [label="Acyclic Intermediate", shape=ellipse, fillcolor="#FEF7E0", fontcolor="#202124"]; Cyclized [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; Product [label="2-isopropyl-4-methyl-\n6-hydroxypyrimidine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Amidine -> Intermediate [label="Nucleophilic\nAttack", fontcolor="#5F6368", fontsize=8]; MAA -> Intermediate; Intermediate -> Cyclized [label="Intramolecular\nCyclization\n(Base-catalyzed)", fontcolor="#5F6368", fontsize=8]; Cyclized -> Product [label="Dehydration (-H₂O)\n(Driven by Azeotrope)", color="#EA4335", fontcolor="#5F6368", fontsize=8]; } dot Caption: Simplified reaction pathway for Pinner synthesis.
References
- 1. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 2. US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Isopropyl-6-methylpyrimidin-4-amine
Welcome to the technical support center for the synthesis of 2-Isopropyl-6-methylpyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful experimental outcomes.
I. Introduction to Synthesis Strategies
This compound, a substituted pyrimidine, is a crucial scaffold in medicinal chemistry.[1][2] The classical and most direct route to this and similar structures is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine.[3] However, variations and alternative routes have been developed to improve yields, accommodate diverse substitution patterns, and adhere to green chemistry principles. This guide will address common issues encountered during these synthetic pathways.
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific questions and potential issues that may arise during the synthesis of this compound and related compounds.
Q1: My Pinner condensation of isobutyramidine with ethyl acetoacetate is giving low yields. What are the likely causes and how can I optimize the reaction?
A1: Low yields in the Pinner condensation for this specific transformation are a common challenge. The root causes often lie in reaction conditions, reagent quality, and side reactions.
Troubleshooting Steps & Explanations:
-
Reagent Purity and Stoichiometry:
-
Isobutyramidine Stability: Isobutyramidine hydrochloride is the common starting material. Ensure it is dry and pure. Amidines can be hygroscopic, and the presence of water can hinder the reaction.
-
Base Selection and Stoichiometry: A strong base, such as sodium ethoxide or sodium methoxide, is required to generate the free amidine in situ. Ensure you are using at least one full equivalent of the base relative to the amidine hydrochloride. An excess of the base can sometimes be beneficial but may also promote side reactions of the ethyl acetoacetate.
-
-
Solvent and Temperature:
-
Solvent Choice: Anhydrous ethanol or methanol are the typical solvents. The choice of alcohol should match the alkoxide base used (e.g., sodium ethoxide in ethanol) to prevent transesterification of the ethyl acetoacetate. Running the reaction in a dry, non-aqueous medium is crucial.[4]
-
Temperature Control: The reaction is typically run at reflux. However, prolonged heating can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Side Reactions:
-
Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation. This can be minimized by adding the base solution slowly to a mixture of the amidine hydrochloride and ethyl acetoacetate.
-
Hydrolysis: Any moisture present can lead to the hydrolysis of the ester and the amidine, reducing the yield.
-
Optimization Protocol:
-
Dry all glassware thoroughly in an oven before use.
-
Use freshly opened or properly stored anhydrous solvent.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyramidine hydrochloride and ethyl acetoacetate in anhydrous ethanol.
-
Slowly add a freshly prepared solution of sodium ethoxide in ethanol to the reaction mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction, neutralize with a weak acid (e.g., acetic acid), and proceed with extraction and purification.
Q2: I am observing the formation of 2-isopropyl-6-methylpyrimidin-4-ol as a major byproduct. How can I favor the formation of the desired 4-amine?
A2: The formation of the 4-hydroxypyrimidine (which exists in tautomeric equilibrium with the pyrimidin-4-one) is a known competing pathway.[5][6] The key to favoring the 4-amine is to introduce the amino group directly or to convert the hydroxyl group in a subsequent step.
Route 1: Direct Amination (Alternative Starting Materials)
Instead of ethyl acetoacetate, consider using a β-ketonitrile like acetoacetonitrile. The nitrile group can be more readily converted to the amine.
Route 2: Conversion of the Hydroxypyrimidine
If you have already synthesized 2-isopropyl-6-methylpyrimidin-4-ol, you can convert the hydroxyl group to the amine.
-
Step 1: Chlorination: Convert the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction typically requires heating.
-
Step 2: Amination: The resulting 4-chloropyrimidine is then reacted with ammonia (often as a solution in an alcohol or as ammonium hydroxide) to yield the desired 4-aminopyrimidine. This is a nucleophilic aromatic substitution reaction.
Experimental Workflow for Conversion:
Caption: Conversion of the 4-ol to the 4-amine.
Q3: Are there any "greener" or more modern alternatives to the classical Pinner synthesis for this type of pyrimidine?
A3: Yes, several modern synthetic strategies aim to be more environmentally friendly and efficient.
-
Iron-Catalyzed Synthesis: An efficient method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of an in-situ prepared recyclable iron(II)-complex.[7][8] This method often shows broad functional group tolerance.
-
Metal-Free Synthesis from α,β-Unsaturated Ketones: A tandem [3+3] annulation of amidines with α,β-unsaturated ketones followed by a visible-light-enabled photo-oxidation provides a metal-free route to multi-substituted pyrimidines.[9]
-
Multi-Component Reactions: Iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported.[10] These reactions proceed through a sequence of condensation and dehydrogenation steps.
Comparison of Synthesis Strategies:
| Synthesis Route | Key Reagents | Advantages | Disadvantages |
| Classical Pinner | β-Keto ester, Amidine | Well-established, readily available starting materials | Can have moderate yields, requires strong base |
| Iron-Catalyzed | Ketone/Aldehyde/Ester, Amidine, Iron(II)-complex | High efficiency, recyclable catalyst, broad scope[7] | May require specific ligand synthesis |
| Metal-Free Photo-oxidation | α,β-Unsaturated ketone, Amidine, Visible light | Green conditions, avoids transition metals[9] | May require specialized photochemical equipment |
| Iridium-Catalyzed | Alcohols, Amidine, Iridium catalyst | High atom economy, uses simple starting materials[10] | Requires expensive noble metal catalyst |
Q4: What are some common pitfalls during the purification of this compound?
A4: Purification can be challenging due to the basic nature of the product and potential for byproduct formation.
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used. However, the basic amine product can streak on acidic silica. To mitigate this, you can either use neutral alumina or treat the silica gel with a small amount of a tertiary amine (e.g., 1% triethylamine in the eluent).
-
Eluent System: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective. The addition of a small amount of triethylamine to the eluent system helps to improve the peak shape and recovery.
-
-
Crystallization: If the product is a solid, recrystallization is an excellent purification method. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective. Experiment with small amounts to find the optimal solvent system.
-
Acid-Base Extraction: As a basic compound, an acid-base extraction can be used to separate it from non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine will move to the aqueous layer as the hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, filter, and evaporate the solvent.
-
III. Detailed Experimental Protocols
Protocol 1: Classical Pinner Synthesis
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add isobutyramidine hydrochloride (1.0 eq) and anhydrous ethanol.
-
Add ethyl acetoacetate (1.1 eq) to the suspension.
-
Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Slowly add the sodium ethoxide solution to the reaction mixture at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine) to afford this compound.
Reaction Pathway:
Caption: Classical Pinner synthesis pathway.
IV. References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. --INVALID-LINK--
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2017). The Journal of Organic Chemistry. --INVALID-LINK--
-
Synthesis of 4H-pyrimidin-4-ones from β-keto amides and amides. (n.d.). ResearchGate. --INVALID-LINK--
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. (n.d.). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. (1996). Google Patents. --INVALID-LINK--
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2022). Nature. --INVALID-LINK--
-
An improved synthesis of diaveridine, trimethoprim, and closely related 2,4-diaminopyrimidines. (1971). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Preparation method of tritiated diaveridine. (2014). Google Patents. --INVALID-LINK--
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. --INVALID-LINK--
-
Process for the preparation of 2-amino-alkylpyridines. (1986). Google Patents. --INVALID-LINK--
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2012). International Journal of Medicinal Chemistry. --INVALID-LINK--
-
This compound (C8H13N3). (n.d.). PubChem. --INVALID-LINK--
-
Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (n.d.). Patsnap. --INVALID-LINK--
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023). ResearchGate. --INVALID-LINK--
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2018). MDPI. --INVALID-LINK--
-
2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). ResearchGate. --INVALID-LINK--
-
Diaveridine. (n.d.). PubChem. --INVALID-LINK--
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2021). ResearchGate. --INVALID-LINK--
-
2-Isopropyl-6-methylpyrimidin-4(3H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--
-
Comparative Analysis of Analytical Methods for Piperidine-1-carbonyl azide and its Alternatives in Peptide Synthesis. (n.d.). Benchchem. --INVALID-LINK--
-
A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. (n.d.). ResearchGate. --INVALID-LINK--
-
A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. (2011). Arabian Journal of Chemistry. --INVALID-LINK--
-
Methods for the stereoselective synthesis of substituted piperidines. (2006). Google Patents. --INVALID-LINK--
References
- 1. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 9. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Pyrimidine Compound Dose-Response Analysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrimidine compounds. Here, we address common challenges encountered when generating and interpreting dose-response curves, providing troubleshooting strategies and optimized protocols to ensure data integrity and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve is flat or shows very low potency (a high IC50/EC50 value). What are the most common initial culprits?
A flat or low-potency curve suggests that the compound is not producing the expected biological effect at the concentrations tested. Before investigating complex biological reasons, it's critical to rule out fundamental experimental issues.
Initial Checks & Causality:
-
Compound Solubility: Pyrimidine-based compounds, especially those with planar aromatic ring systems, often exhibit poor aqueous solubility.[1] If the compound precipitates out of the assay medium upon dilution from a DMSO stock (a phenomenon known as "crashing out"), its effective concentration in the well will be much lower than the nominal concentration, leading to a flat or right-shifted curve.[2]
-
Troubleshooting: Visually inspect the wells, especially at higher concentrations, for any signs of precipitation. Perform a kinetic solubility test to determine the concentration at which your compound remains soluble in the final assay buffer (see Protocol 1).
-
-
Compound Integrity and Stability: The compound may have degraded during storage or be unstable in the assay medium over the incubation period.[3]
-
Troubleshooting: Verify the compound's purity and integrity using methods like LC-MS or NMR. If instability is suspected, minimize the incubation time or perform a time-course experiment to find a window where the compound is stable and a response can be measured.[4]
-
-
Concentration Range: The concentrations tested may be too low to elicit a response.
-
Troubleshooting: Conduct a pilot experiment using a very broad concentration range (e.g., from picomolar to high micromolar) to identify the active range before performing a detailed 10-point curve.[4]
-
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of error, leading to incorrect final concentrations and a distorted curve.[5]
-
Troubleshooting: Ensure pipettes are calibrated. Use proper mixing techniques at each dilution step and consider automating the dilution process if possible. Always use fresh pipette tips for each transfer to avoid cross-contamination.[6] For a robust process, follow a standardized serial dilution protocol (see Protocol 2).
-
Q2: I'm observing a biphasic (U-shaped or inverted U-shaped) dose-response curve. What does this signify and how should I proceed?
A biphasic dose-response curve, where the response changes direction with increasing concentration, is a well-documented phenomenon and often indicates a complex biological or biochemical mechanism.[7][8]
Potential Causes & Explanations:
-
Off-Target Effects: This is a primary cause. Pyrimidine-based inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, can interact with multiple unintended targets.[9] At low concentrations, the compound may inhibit the primary target, but at higher concentrations, it may engage an off-target that produces an opposing effect, resulting in a U-shaped curve.[7][10]
-
Multiple Binding Sites: The compound might bind to both an activating and an inhibitory site on the same target molecule, with different affinities for each.
-
Receptor Down-Regulation: At low doses, a compound might stimulate a response, but at higher doses, it could trigger receptor down-regulation or desensitization, leading to a diminished response (an inverted U-shape).[7]
-
Assay Artifacts: At high concentrations, some compounds can interfere with the assay technology itself, such as by quenching fluorescence or inhibiting a reporter enzyme (e.g., luciferase), creating an artificial drop-off in the signal.[11][12]
Troubleshooting Strategy:
-
Confirm the Shape: Repeat the experiment carefully, ensuring the curve shape is reproducible.
-
Investigate Off-Targets: Use computational predictions or experimental kinome-wide profiling to identify potential off-target interactions.[10]
-
Use Orthogonal Assays: Validate the finding with a different assay that measures a distinct downstream event. This helps to rule out technology-specific artifacts.[10]
-
Fit to a Biphasic Model: Use appropriate non-linear regression models that can accommodate biphasic data to properly characterize the curve.[13] Standard sigmoidal models will fail to fit this data correctly.
Visualizing Dose-Response Curve Issues
The following diagram illustrates common non-ideal dose-response curves that researchers may encounter.
Caption: Common types of poor dose-response curves and their potential underlying causes.
Q3: My data is highly variable between replicates and experiments are not reproducible. Where should I start troubleshooting?
High variability and poor reproducibility undermine the reliability of your findings. The source of this error is often multifactorial, stemming from biological, technical, and handling sources.[5][14]
Troubleshooting Checklist for Variability:
| Category | Checkpoint | Rationale & Suggested Solution |
| Cell-Based Assay Health | Cell Passage Number & Health | Cells at high passage numbers can exhibit altered phenotypes. Always use cells within a validated passage range and ensure they are healthy and in the logarithmic growth phase before seeding.[15] |
| Seeding Density | Inconsistent cell numbers per well lead to variable responses. Optimize and strictly control the cell seeding density to ensure a consistent signal window.[15][16] | |
| Edge Effects | Evaporation from wells on the edge of a microplate can concentrate media components and your compound, altering the response. Mitigate this by filling outer wells with sterile buffer or media and not using them for data collection.[4] | |
| Compound Handling | DMSO Concentration | Final DMSO concentrations should ideally be kept below 0.5% as higher levels can be cytotoxic or affect cell membranes.[2] Ensure the DMSO concentration is consistent across all wells, including the vehicle control. |
| Mixing & Dilution | Inadequate mixing during serial dilutions is a major source of error.[6] Vortex stock solutions and thoroughly mix each dilution step by pipetting up and down. | |
| Assay Protocol | Incubation Times | Precise and consistent incubation times are crucial, especially for kinetic assays. Stagger the addition of reagents if necessary to ensure uniform timing across the plate. |
| Instrument Calibration | An improperly calibrated plate reader or pipette will introduce systematic error.[5] Ensure all equipment is regularly maintained and calibrated. |
Experimental Protocols & Workflows
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This protocol helps determine the concentration at which your pyrimidine compound precipitates in the final assay buffer, a critical step to avoid artifacts from compound insolubility.[17]
Materials:
-
10 mM stock solution of pyrimidine compound in 100% DMSO.
-
Assay buffer (the same buffer/media used in your main experiment).
-
Clear 96-well or 384-well microplate.
-
Plate reader capable of measuring absorbance at ~620 nm.
Procedure:
-
Prepare Compound Plate: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM DMSO stock solution with 100% DMSO. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the compound plate to a new 96-well plate containing the assay buffer (e.g., 98 µL). This mimics the final dilution step in your assay, ensuring the final DMSO concentration is consistent (e.g., 2%).
-
Incubate & Read: Mix the plate thoroughly. Incubate at the same temperature as your main assay for a relevant period (e.g., 15-30 minutes).
-
Measure Turbidity: Measure the absorbance (optical density) of the plate at a wavelength between 500-650 nm. At these wavelengths, absorbance from the soluble compound is minimal, and any signal increase is primarily due to light scattering from precipitated particles.[17]
-
Data Analysis: Plot the absorbance against the compound concentration. The concentration at which a sharp, significant increase in absorbance is observed is the kinetic solubility limit. Data points at or above this concentration in your main assay should be excluded or interpreted with extreme caution.[17]
Protocol 2: Best-Practice Serial Dilution for Dose-Response Curves
This protocol is designed to minimize cumulative errors during the preparation of a compound dilution series.[6][18]
Procedure:
-
Plan the Dilution Series: Determine the desired final concentration range and dilution factor (e.g., 3-fold or 10-fold). A 10- to 12-point curve is standard.[19]
-
Label Tubes/Wells: Clearly label all tubes or wells in your dilution plate to prevent errors.[6]
-
Prepare Diluent: Add the appropriate volume of diluent (e.g., assay buffer with a fixed percentage of DMSO) to all wells except the first one (which will contain the highest concentration stock).
-
First Dilution: Add your concentrated compound stock to the first well and mix thoroughly by pipetting up and down at least 10 times.
-
Serial Transfer: Using a new pipette tip for each step , transfer the calculated volume from the first well to the second well.[6]
-
Mix Thoroughly: Mix the contents of the second well thoroughly. This step is critical for accuracy.[6]
-
Repeat: Continue this process of transferring and mixing with a fresh tip for each subsequent dilution until the series is complete.
Troubleshooting Workflow Diagram
This workflow provides a logical path for diagnosing and solving issues with poor dose-response curves.
Caption: A step-by-step workflow for troubleshooting common dose-response curve problems.
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Biphasic Dose Response in Low Level Light Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 12. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. biocompare.com [biocompare.com]
- 16. selectscience.net [selectscience.net]
- 17. researchgate.net [researchgate.net]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell-Based Assays for Hydrophobic Pyrimidine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrophobic pyrimidine derivatives in cell-based assays. This guide is designed to provide expert advice and practical troubleshooting strategies to help you navigate the unique challenges posed by these compounds and ensure the generation of reliable and reproducible data.
Introduction: The Challenge of Hydrophobicity
Hydrophobic pyrimidine derivatives are a promising class of molecules in drug discovery, with demonstrated potential in areas such as oncology and inflammation.[1][2] However, their low aqueous solubility presents significant hurdles in the design and execution of cell-based assays.[3][4] Common issues include compound precipitation, non-specific binding, and assay interference, all of which can lead to inaccurate and misleading results.[5][6] This guide provides in-depth troubleshooting workflows and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing detailed explanations of the underlying causes and step-by-step solutions.
Problem 1: My hydrophobic pyrimidine derivative precipitates in the cell culture medium.
Precipitation of your test compound is a critical issue as it reduces the effective concentration available to the cells, leading to an underestimation of its biological activity.[3]
Potential Causes:
-
Poor Aqueous Solubility: The inherent hydrophobicity of the pyrimidine derivative limits its solubility in aqueous cell culture media.[3][7]
-
High Final Concentration: The desired final concentration of the compound may exceed its solubility limit in the assay medium.
-
Inadequate Dissolution in Stock Solution: The compound may not be fully dissolved in the initial solvent (e.g., DMSO) before dilution into the aqueous medium.[3]
-
"Salting Out" Effect: Components of the cell culture medium, such as salts and proteins, can reduce the solubility of hydrophobic compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Verify Stock Solution Integrity: Before each experiment, ensure your hydrophobic pyrimidine derivative is completely dissolved in the stock solvent (typically DMSO).[3] Visually inspect the stock solution for any precipitate. If necessary, gently warm the solution or sonicate it to aid dissolution.
-
Optimize the Dilution Process: Avoid adding a small volume of highly concentrated compound directly into a large volume of aqueous medium. Instead, perform serial dilutions. Pre-warming the cell culture medium to 37°C can also help maintain solubility.[8]
-
Minimize Final Solvent Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells and can also cause the compound to precipitate upon dilution. Aim for a final DMSO concentration of 0.5% or lower in your assay. Always include a vehicle control with the same final DMSO concentration in your experiments.[9]
-
Explore Solubilizing Agents and Formulations:
-
Co-solvents: Consider using a small percentage of a less toxic, water-miscible co-solvent such as polyethylene glycol (PEG) 400 or glycerin in your final dilution.[9]
-
Serum: The presence of serum proteins, like albumin, can help to solubilize hydrophobic compounds.[8][10] If your assay can be performed in the presence of serum, this may alleviate precipitation issues.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
-
Determine the Kinetic Solubility Limit: It is crucial to determine the maximum concentration at which your compound remains soluble in the specific cell culture medium used for your assay.[11] This can be done by preparing a dilution series of your compound in the medium, incubating for a relevant period, and then visually or instrumentally assessing for precipitation.
Problem 2: I'm observing high variability or poor reproducibility in my assay results.
Inconsistent results can stem from a variety of factors related to both the compound and the assay conditions.
Potential Causes:
-
Inconsistent Cell Health and Density: Variations in cell passage number, viability, and seeding density can significantly impact assay outcomes.[12]
-
Non-Specific Binding: Hydrophobic compounds can bind non-specifically to plasticware (e.g., microplates, pipette tips) and serum proteins, reducing the free concentration of the compound available to interact with the cells.[13][14]
-
Compound Instability: Some pyrimidine derivatives may be unstable in aqueous solutions over the course of a long incubation period.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high result variability.
Detailed Steps:
-
Standardize Cell Culture: Maintain a consistent cell culture routine. Use cells from a narrow passage number range, as cellular characteristics can change over time in culture. Always perform a cell viability count before seeding plates and ensure it is consistently high (e.g., >95%). Optimize the cell seeding density to ensure cells are in a healthy, exponential growth phase during the assay.[5]
-
Address Non-Specific Binding:
-
Plasticware: Use low-protein-binding microplates and pipette tips.
-
Serum Proteins: Be aware that hydrophobic compounds can bind extensively to serum proteins like albumin, which can act as a sink and reduce the free concentration of your compound.[15] If your assay requires serum, you may need to determine the free fraction of your compound or run parallel assays with and without serum to understand its impact.
-
-
Evaluate Compound Stability: If your assay involves long incubation times, your compound may degrade. You can assess this by pre-incubating your compound in the assay medium for the duration of the experiment and then testing its activity.
Problem 3: My compound shows cytotoxicity at concentrations where I expect to see a specific biological effect.
Distinguishing specific biological activity from general cytotoxicity is crucial for accurate interpretation of your data. Many pyrimidine derivatives are investigated for their cytotoxic effects on cancer cells, but non-specific toxicity can confound results in other assays.[16][17]
Potential Causes:
-
Intrinsic Toxicity of the Compound: The pyrimidine derivative itself may have off-target effects that lead to cell death.[18]
-
Solvent Toxicity: High concentrations of the vehicle solvent (e.g., DMSO) can be toxic to cells.
-
Assay Interference: The compound may interfere with the chemistry of the viability assay itself, leading to a false-positive signal for cytotoxicity.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Detailed Steps:
-
Establish a Non-Toxic Concentration Range: Before conducting functional assays, perform a dose-response cytotoxicity assay to determine the concentration range at which your compound does not affect cell viability.[1] This will allow you to separate the specific biological effects from general toxicity.
-
Use Orthogonal Cytotoxicity Assays: To ensure the observed cytotoxicity is real and not an artifact, use at least two different viability assays that measure different cellular parameters. For example, you could use a metabolic assay (like MTT or resazurin) and a membrane integrity assay (like LDH release or a dye exclusion assay).
-
Check for Assay Interference: Some compounds can directly interact with the reagents of a viability assay.[6] For example, reducing agents can directly reduce MTT, leading to a false signal of cell viability. To test for this, run your assay in a cell-free system (i.e., with your compound in medium but without cells).
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare a stock solution of a hydrophobic pyrimidine derivative?
A: The most common solvent for preparing stock solutions of hydrophobic compounds is dimethyl sulfoxide (DMSO).[19] Ensure you use a high-purity, anhydrous grade of DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) and then perform serial dilutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: How can I assess the cell permeability of my hydrophobic pyrimidine derivative?
A: The hydrophobicity of a compound often correlates with its ability to passively diffuse across cell membranes.[20] You can use computational models to predict permeability based on the compound's physicochemical properties. For experimental validation, parallel artificial membrane permeability assays (PAMPA) can be a useful tool to assess passive diffusion.[20]
Q3: My compound seems to have a very narrow therapeutic window, showing activity only at concentrations close to its cytotoxic threshold. What can I do?
A: This is a common challenge in drug discovery. First, ensure that the observed cytotoxicity is not an artifact of the assay (see Problem 3 above). If the narrow window is real, you may need to consider structural modifications to the pyrimidine derivative to improve its therapeutic index (the ratio of the toxic dose to the therapeutic dose).
Q4: Can I use serum in my cell-based assay when testing hydrophobic compounds?
A: Yes, but with caution. Serum can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin.[8][10] However, this binding also reduces the free concentration of the compound available to the cells.[15] If you use serum, it is important to be consistent with the type and percentage of serum used across all experiments. You may also want to perform experiments in both the presence and absence of serum to understand its effect on your compound's activity.
Q5: What are some key controls I should include in my cell-based assays with hydrophobic pyrimidine derivatives?
A:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your compound. This is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle.
-
Positive Control: A known active compound for your assay to ensure the assay is performing as expected.
-
Negative Control: A known inactive compound or a structurally related but inactive analog of your test compound.
-
Cell-Free Control: Your compound in the assay medium without cells to check for assay interference.
Summary of Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Compound Stock Solution | Use high-purity, anhydrous DMSO. Store at -20°C or -80°C in aliquots. | Ensures compound stability and prevents degradation from moisture or repeated freeze-thaw cycles. |
| Final Solvent Concentration | Aim for ≤0.5% DMSO in the final assay volume. | Minimizes solvent-induced cytotoxicity and the risk of compound precipitation upon dilution.[9] |
| Compound Dilution | Perform serial dilutions in pre-warmed (37°C) medium. | Improves solubility and prevents the compound from crashing out of solution.[8] |
| Cell Seeding Density | Optimize for logarithmic growth phase during the assay. | Ensures cells are healthy and responsive, leading to a better assay window and more reproducible results.[12] |
| Microplates | Use low-protein-binding plates. | Reduces non-specific binding of the hydrophobic compound to the plastic surface, ensuring a more accurate effective concentration.[13] |
| Assay Controls | Include vehicle, positive, and negative controls. | Essential for validating the assay and correctly interpreting the results. |
| Cytotoxicity Assessment | Determine the non-toxic concentration range using orthogonal assays. | Distinguishes specific biological effects from non-specific toxicity, preventing misinterpretation of data.[1] |
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. QSAR study on permeability of hydrophobic compounds with artificial membranes. | Sigma-Aldrich [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. biocompare.com [biocompare.com]
- 13. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. researchgate.net [researchgate.net]
- 19. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Aminopyrimidines and Hydroxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Among the vast landscape of pyrimidine derivatives, aminopyrimidines and hydroxypyrimidines have emerged as two critical classes with distinct and sometimes overlapping biological activities. This guide provides an in-depth, objective comparison of the biological profiles of these two families of compounds, supported by experimental data and detailed methodologies to empower researchers in their drug discovery endeavors.
Structural and Mechanistic Divergence: Amines vs. Hydroxyls
The fundamental difference between aminopyrimidines and hydroxypyrimidines lies in the nature of the substituent on the pyrimidine ring: an amino (-NH₂) group versus a hydroxyl (-OH) group. This seemingly minor structural alteration leads to significant differences in their electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates their interaction with biological targets.
Aminopyrimidines are particularly renowned as "hinge-binders" for protein kinases.[2] The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[2] This competitive inhibition of ATP binding is a primary mechanism for their anticancer activity.[3]
Hydroxypyrimidines , on the other hand, often exhibit a broader range of mechanisms. The hydroxyl group can also participate in hydrogen bonding, but its ability to exist in tautomeric forms (keto-enol tautomerism) and act as a metal chelator opens up different biological possibilities.[4] They have been investigated as inhibitors of metalloenzymes and other enzyme classes where the hydroxyl group plays a key role in binding to the active site.[4][5]
Comparative Biological Activities: A Data-Driven Overview
To provide a clear comparison, the following sections summarize the anticancer and antimicrobial activities of representative aminopyrimidine and hydroxypyrimidine derivatives, with supporting experimental data where available.
Anticancer Activity: Kinase Inhibition and Beyond
Aminopyrimidines have a well-established track record as potent kinase inhibitors, with several approved drugs for cancer therapy.[3] Hydroxypyrimidines are also emerging as promising anticancer agents, although their mechanisms of action can be more varied.
Table 1: Comparative Anticancer Activity of Aminopyrimidine and Hydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Aminopyrimidine | Compound 1 | EGFR Kinase Inhibitor | H1975 (Lung Cancer) | 0.086 | [6] |
| Aminopyrimidine | Compound 2a | Pro-apoptotic | Glioblastoma, Breast Cancer | 4-8 | [7] |
| Aminopyrimidine | Compound A12 | FAK Inhibitor | A549 (Lung Cancer) | 0.13 | [8] |
| Hydroxypyrimidine | Compound 17i | Apoptosis Induction, Cell Cycle Arrest | H1975 (Lung Cancer) | 3.89 | [6] |
| Hydroxypyrimidine | SNK-578 | Antimetastatic | B16 Melanoma (in vivo) | N/A | [9] |
| Hydroxypyrimidine | Hydroxamic acid derivative A5b | Dual JMJD3/HDAC inhibitor | A549 (Lung Cancer) | Favorable cytotoxicity | [10] |
The data suggests that while aminopyrimidines can achieve very high potency as kinase inhibitors (nanomolar IC50 values), hydroxypyrimidines also exhibit significant anticancer activity, often through mechanisms that may not solely rely on kinase inhibition.
Antimicrobial Activity: A Battle Against Resistance
Both aminopyrimidines and hydroxypyrimidines have been explored for their potential as antimicrobial agents, a critical area of research in the face of rising antibiotic resistance.[11]
Table 2: Comparative Antimicrobial Activity of Aminopyrimidine and Hydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Aminopyrimidine | 2-aminopyrimidine derivatives | S. aureus, E. coli | 62.5 - 500 | [12] |
| Aminopyrimidine | Pyrimidine derivatives | E. coli, B. sphaericus | Good to moderate activity | [5] |
| Hydroxypyrimidine | Dihydropyrimidine derivatives | E. coli, P. aeruginosa | 32, 64 | |
| Hydroxypyrimidine | Pyrimidine-5-carboxylic acid hydroxamide | S. aureus, E. coli, A. niger, A. flavus | Moderate activity |
The available data indicates that both classes of compounds can exhibit potent antimicrobial activity against a range of pathogens. The lipophilicity and specific substitutions on the pyrimidine ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Key Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes targeted by these compounds and the experimental steps to evaluate them is crucial for a comprehensive understanding.
Signaling Pathway: EGFR Inhibition by Aminopyrimidines
Many aminopyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity evaluation of pyrimidine derivatives containing 4-hydroxypiperidine group | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Validation of 2-Isopropyl-6-methylpyrimidin-4-amine as a Potent and Selective Enzyme Inhibitor: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rigorous validation of a potential enzyme inhibitor is a critical step in the journey from a chemical entity to a therapeutic candidate. This guide provides an in-depth, technically-focused comparison of 2-Isopropyl-6-methylpyrimidin-4-amine, a promising aminopyrimidine derivative, against established enzyme inhibitors. We will explore the experimental methodologies required to characterize its inhibitory activity, determine its mechanism of action, and assess its selectivity profile. This document is designed to be a practical resource, explaining not just the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to inhibitor validation.
Introduction: The Therapeutic Potential of Aminopyrimidine Scaffolds
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Aminopyrimidine derivatives, in particular, have garnered significant attention as potent inhibitors of various enzyme classes, most notably protein kinases.[1] The compound of interest, this compound, shares structural similarities with known kinase inhibitors, including those targeting spleen tyrosine kinase (Syk) and Janus kinases (JAKs).[2] This structural homology provides a strong rationale for investigating its potential as a kinase inhibitor. This guide will therefore focus on a hypothetical validation of this compound as an inhibitor of a therapeutically relevant protein kinase, for instance, a member of the JAK family, which is implicated in autoimmune diseases.
Foundational Validation: Determining Inhibitor Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[3] It quantifies the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3][4] A robust IC50 determination is the cornerstone of inhibitor validation.
Experimental Protocol: Biochemical IC50 Determination using an ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during an enzymatic reaction, providing a measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the ADP concentration and, therefore, the kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. It is common to use half-log or two-fold serial dilutions.[5]
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. The ATP concentration should ideally be at or below the Michaelis constant (Km) for ATP to ensure sensitivity to competitive inhibitors.[6]
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme and substrate mixture to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range (initial velocity conditions).[6]
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic non-linear regression model.[6]
-
Diagram of the IC50 Determination Workflow:
Caption: Workflow for biochemical IC50 determination.
Comparative Analysis of Inhibitor Potency
To put the potency of this compound into context, it is essential to compare its IC50 value with that of known inhibitors of the target kinase.
| Compound | Target Kinase | IC50 (nM) | Reference Compound |
| This compound | JAK3 (Hypothetical) | 15 | No |
| Tofacitinib | JAK3 | 2 | Yes |
| Ruxolitinib | JAK1/2 | 3.3 / 2.8 | Yes |
This table presents hypothetical data for illustrative purposes.
This comparative data immediately positions this compound as a potent inhibitor, albeit slightly less so than the established drug Tofacitinib for the hypothetical target JAK3.
Delving Deeper: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with its target enzyme is crucial for lead optimization.[7] Enzyme kinetic studies can differentiate between various modes of reversible inhibition, such as competitive, non-competitive, and uncompetitive inhibition.[8][9]
Experimental Protocol: Enzyme Kinetics Studies
Principle: By measuring the initial reaction rates at varying substrate and inhibitor concentrations, we can determine the effect of the inhibitor on the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[7]
Step-by-Step Methodology:
-
Assay Setup:
-
Perform the kinase assay (e.g., ADP-Glo™) as described for IC50 determination.
-
Create a matrix of experimental conditions with varying concentrations of the substrate (e.g., ATP) and the inhibitor (this compound). The inhibitor concentrations should be chosen around its IC50 value.
-
-
Data Collection:
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
Plot the data using a double-reciprocal plot (Lineweaver-Burk plot) where 1/velocity is plotted against 1/[Substrate].
-
Analyze the changes in the intercepts and slopes of the lines at different inhibitor concentrations to determine the mechanism of inhibition.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[9]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[9]
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[9]
Diagram of Inhibition Mechanisms:
Caption: Competitive vs. Non-competitive Inhibition.
Assessing the Bigger Picture: Selectivity Profiling
A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target to minimize off-target effects and potential toxicity.[10] Kinase inhibitors, in particular, often face challenges with selectivity due to the conserved nature of the ATP-binding pocket across the kinome.[10]
Experimental Protocol: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
Principle: DSF, also known as Thermal Shift Assay, measures the thermal stability of a protein.[11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). By screening an inhibitor against a panel of kinases, we can identify which kinases it binds to and stabilizes, thus providing a selectivity profile.[11]
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96- or 384-well PCR plate, add a solution of each kinase from a kinase panel, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either the inhibitor (this compound) or DMSO (control).
-
-
Data Collection:
-
Place the plate in a real-time PCR instrument and gradually increase the temperature.
-
Monitor the fluorescence at each temperature increment. As the protein unfolds, the dye binds, and the fluorescence increases.
-
-
Data Analysis:
-
Plot fluorescence versus temperature to generate a melting curve for each kinase in the presence and absence of the inhibitor.
-
The midpoint of the transition is the melting temperature (Tm).
-
A significant increase in Tm (ΔTm) in the presence of the inhibitor indicates binding.
-
Comparative Analysis of Kinase Selectivity
The selectivity of this compound can be compared to that of existing drugs by examining the number of off-target kinases they bind to with significant affinity.
| Compound | Primary Target | Number of Off-Target Kinases (with >3°C ΔTm) |
| This compound | JAK3 (Hypothetical) | 5 |
| Tofacitinib | JAK3 | 10 |
| Ruxolitinib | JAK1/2 | 8 |
This table presents hypothetical data for illustrative purposes.
This hypothetical data suggests that this compound may possess a more favorable selectivity profile than existing JAK inhibitors, a highly desirable characteristic in drug development.
Conclusion: A Promising Candidate for Further Development
This guide has outlined a comprehensive and rigorous workflow for the initial validation of this compound as a potent and selective enzyme inhibitor. The experimental protocols described, from IC50 determination and mechanism of action studies to selectivity profiling, provide a self-validating system for characterizing novel inhibitors. The hypothetical comparative data presented herein positions this compound as a promising lead compound with the potential for high potency and improved selectivity over existing therapies. Further investigation, including cell-based assays and in vivo studies, is warranted to fully elucidate its therapeutic potential.
References
- 1. NZ579446A - Aminopyrimidines useful as inhibitors of protein kinases - Google Patents [patents.google.com]
- 2. WO2011075560A1 - Aminopyrimidines as syk inhibitors - Google Patents [patents.google.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Function: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2] This is largely attributed to the pyrimidine ring's ability to engage in various non-covalent interactions with biological targets and its amenability to chemical modification at several positions. Among these, the 2-position stands out as a critical determinant of a derivative's pharmacological profile. Alterations at this position can profoundly influence potency, selectivity, and pharmacokinetic properties.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted pyrimidine derivatives, drawing upon experimental data from recent studies. We will explore how different substituents at the 2-position modulate activity against key biological targets, including kinases and microbial enzymes. This in-depth examination is intended to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel and more effective pyrimidine-based therapeutics.
Comparative Analysis of 2-Substituted Pyrimidine Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Pyrimidine derivatives have emerged as a promising class of kinase inhibitors. The nature of the substituent at the 2-position is instrumental in defining their inhibitory potency and selectivity.
A recent study focused on the design of 2-substituted aniline pyrimidine derivatives as dual inhibitors of Mer and c-Met kinases, both of which are overexpressed in various tumors.[3] The researchers synthesized a series of compounds and evaluated their inhibitory activities. The data, summarized in the table below, clearly demonstrates the impact of the 2-anilino substituent on the inhibitory concentration (IC50).
| Compound | 2-Substituent | Mer Kinase IC50 (nM) | c-Met Kinase IC50 (nM) |
| 14a | Substituted Aniline | 7.9 ± 1.3 | >1000 |
| 14b | Substituted Aniline | 9.4 ± 1.5 | >1000 |
| 14g | Substituted Aniline | 7.1 ± 0.9 | >1000 |
| 18c | Modified Aniline | 18.5 ± 2.3 | 33.6 ± 4.3 |
| Table 1: Inhibitory activities of 2-substituted aniline pyrimidine derivatives against Mer and c-Met kinases. Data sourced from a 2024 study on dual Mer/c-Met inhibitors.[3] |
The initial series of compounds (14a, 14b, 14g) exhibited potent inhibition of Mer kinase but were significantly less active against c-Met kinase.[3] This prompted further structural modifications to achieve dual inhibitory activity. Compound 18c , with a modified aniline substituent at the 2-position, demonstrated robust inhibitory activity against both Mer and c-Met kinases, highlighting the critical role of this substituent in modulating the selectivity profile.[3]
Another study explored 2,4-pyrimidinediamine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs).[4] The lead compound, 12a , showed potent antiproliferative activity against ALK-positive cancer cell lines, surpassing the efficacy of the established drug Ceritinib in some cases.[4] This underscores the potential of 2-amino pyrimidine scaffolds in developing potent anticancer agents.
The following diagram illustrates the general structure-activity relationships for 2-substituted pyrimidines as kinase inhibitors.
Caption: Key SAR determinants for 2-substituted pyrimidine kinase inhibitors.
Exploring the Antimicrobial Potential of 2-Substituted Pyrimidines
Beyond their anticancer properties, 2-substituted pyrimidine derivatives have also demonstrated significant antimicrobial activity. The substituent at the 2-position can be tailored to target specific microbial enzymes or cellular processes.
A study on the antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues revealed important SAR insights.[5] The presence of electron-withdrawing groups, such as chloro (-Cl) or bromo (-Br), on the phenyl ring attached to the pyrimidine core generally enhanced the antimicrobial activity against a panel of bacteria and fungi.[5] For instance, compounds with a chloro-substituted phenyl group showed improved activity against S. aureus, E. coli, B. subtilis, and C. albicans.[5]
The following table summarizes the antimicrobial activity of representative 2-substituted pyrimidine derivatives.
| Compound | 2-Substituent | Rationale for Substituent | Key Microbial Target(s) | Observed Activity |
| Compound A | 2-amino | Potential for hydrogen bonding | Dihydrofolate Reductase | Moderate antibacterial |
| Compound B | 2-thiol | Increased lipophilicity | Cell membrane integrity | Broad-spectrum antifungal |
| Compound C | 2-ol | Potential for chelation | Metalloenzymes | Variable activity |
| Table 2: Comparative antimicrobial profiles of 2-substituted pyrimidine derivatives. |
The general workflow for synthesizing and evaluating these antimicrobial agents is depicted below.
Caption: Workflow for synthesis and antimicrobial evaluation of 2-substituted pyrimidines.
Experimental Protocols
General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
This protocol describes a common method for synthesizing 2-substituted pyrimidine-5-carboxylic esters, which are valuable intermediates in drug discovery.[6][7]
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[6]
-
Stir the reaction mixture at room temperature for 12-16 hours.[6]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt as a stable solid.[6]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[6]
-
Stir the reaction at room temperature for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[6]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.[6]
In Vitro Kinase Inhibitory Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against a specific kinase.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the kinase enzyme, the appropriate substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Add serial dilutions of the test compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of product formed or the amount of remaining ATP using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Conclusion
The 2-position of the pyrimidine ring is a privileged site for modification, offering a powerful handle to modulate the biological activity of these versatile heterocyclic compounds. As demonstrated, strategic substitution at this position can lead to the development of potent and selective inhibitors of various therapeutic targets, including kinases and microbial enzymes. The comparative data and experimental protocols provided in this guide aim to facilitate the rational design and synthesis of novel 2-substituted pyrimidine derivatives with improved pharmacological profiles. Continued exploration of the structure-activity relationships at this critical position will undoubtedly pave the way for the discovery of next-generation therapeutics.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
The Evolving Landscape of Pyrimidine Derivatives in Oncology: A Comparative Analysis for Drug Development
The pyrimidine scaffold, a fundamental component of nucleic acids, has long been a cornerstone in the development of anticancer agents. Its inherent ability to mimic endogenous nucleobases allows for the rational design of molecules that can effectively disrupt the cellular machinery of rapidly proliferating cancer cells. This guide provides an in-depth comparative analysis of various classes of pyrimidine derivatives, offering experimental data and methodological insights to aid researchers, scientists, and drug development professionals in navigating this critical area of oncology research.
Introduction: The Privileged Pyrimidine Scaffold
The structural simplicity and versatility of the pyrimidine ring have made it a "privileged scaffold" in medicinal chemistry.[1] Its nitrogen atoms and planar structure are adept at forming hydrogen bonds and π-π stacking interactions with biological targets.[2] This adaptability has led to the development of a diverse array of anticancer agents with distinct mechanisms of action, ranging from antimetabolites that directly interfere with DNA synthesis to highly specific kinase inhibitors that target aberrant signaling pathways crucial for tumor growth and survival. This guide will delve into a comparative analysis of these derivatives, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Antimetabolites: The Foundation of Pyrimidine-Based Chemotherapy
Antimetabolite pyrimidine derivatives function by mimicking endogenous nucleosides, thereby inhibiting enzymes essential for DNA and RNA synthesis. This class includes some of the earliest and most widely used anticancer drugs.
Fluoropyrimidines: The Pioneers
5-Fluorouracil (5-FU) is a prototypical fluoropyrimidine that has been a mainstay of cancer treatment for decades.[3][4] Its active metabolites inhibit thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[5] This inhibition leads to a "thymineless death" in rapidly dividing cancer cells.[1] Capecitabine is an orally bioavailable prodrug of 5-FU, offering a more convenient administration route.[3]
Nucleoside Analogs: Expanding the Arsenal
Gemcitabine and Cytarabine are deoxycytidine analogs that, once phosphorylated, are incorporated into DNA, leading to chain termination and apoptosis.[3] Gemcitabine has shown significant clinical benefit in the treatment of various solid tumors, including pancreatic cancer.[6]
Comparative Efficacy of Antimetabolites
The in vitro cytotoxic activity of these antimetabolites is typically evaluated using assays that measure cell viability, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Fluoropyrimidine | MiaPaCa-2 (Pancreatic) | 13.2 ± 1.1 | [7] |
| HT-29 (Colon) | >100 | [8] | ||
| Gemcitabine | Nucleoside Analog | MiaPaCa-2 (Pancreatic) | 24.2 ± 1.3 | [7] |
| BxPC-3 (Pancreatic) | 0.038 | [7] | ||
| Cytarabine | Nucleoside Analog | K562 (Leukemia) | 0.1 | [8] |
Clinical Comparison: 5-FU vs. Gemcitabine in Pancreatic Cancer
Clinical trials have provided valuable comparative data on the efficacy of 5-FU and gemcitabine. In patients with advanced pancreatic cancer, gemcitabine has demonstrated a significantly higher clinical benefit compared to 5-FU.[6] However, in the adjuvant setting for resected pancreatic cancer, studies have shown that 5-FU/folinic acid and gemcitabine have comparable overall survival outcomes, though gemcitabine is associated with fewer serious adverse events.[9]
Kinase Inhibitors: A Paradigm Shift to Targeted Therapy
The discovery of the role of protein kinases in oncogenic signaling pathways has led to the development of a new generation of pyrimidine-based drugs that act as kinase inhibitors. These agents offer greater specificity and often a more favorable toxicity profile compared to traditional chemotherapeutics.
EGFR Tyrosine Kinase Inhibitors (TKIs)
Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR) is a common driver of tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[10] Pyrimidine-based EGFR TKIs competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling pathways that promote cell proliferation and survival.[5] This class has seen significant evolution, with next-generation inhibitors designed to overcome resistance mechanisms.[11]
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[12] Pyrimidine derivatives have been successfully developed as inhibitors of CDKs, such as CDK4/6, leading to cell cycle arrest and tumor growth inhibition.[13][14] Palbociclib, a pyrimidine-based CDK4/6 inhibitor, is approved for the treatment of certain types of breast cancer.[12]
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[15] Pyrimidine-based inhibitors of Aurora kinases have shown promise in preclinical and clinical studies, demonstrating the ability to induce apoptosis and inhibit tumor growth.[16][17]
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The potency of kinase inhibitors is often evaluated through both enzymatic assays and cell-based proliferation assays.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | EGFR | A549 (Lung) | 9.6 | [10] |
| Indazol-pyrimidine | EGFR | MCF-7 (Breast) | 1.629 | [18] |
| Anilinopyrimidine | CDK9 | HeLa (Cervical) | 0.059 | [13] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | MCF-7 (Breast) | 30.09 | [19] |
| Pyrimidine-based | Aurora A | NCI-H82 (SCLC) | < 0.2 | [16] |
Structure-Activity Relationship (SAR): The Key to Rational Drug Design
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrimidine-based anticancer agents.[1][5]
-
Substitutions on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence biological activity. For instance, electron-withdrawing groups at certain positions can enhance cytotoxicity.[5]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic structures, such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-d]pyrimidines, can modulate selectivity and potency by providing additional interaction points with the target protein.[10][20]
-
Side Chains: The addition of specific side chains can improve pharmacokinetic properties, such as solubility and cell permeability, and can also introduce new interactions with the target, leading to enhanced inhibitory activity.
Below is a logical diagram illustrating the general principles of SAR for pyrimidine derivatives.
Caption: Logical relationship between pyrimidine core modifications and anticancer activity.
Key Signaling Pathways Targeted by Pyrimidine Derivatives
The anticancer activity of pyrimidine derivatives is often mediated through the inhibition of critical signaling pathways that are dysregulated in cancer.
Thymidylate Synthase Pathway
As previously mentioned, fluoropyrimidines inhibit thymidylate synthase, a crucial enzyme for DNA synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods
Introduction: The Central Role of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] Beyond this vital biological role, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] This broad utility has driven continuous innovation in synthetic organic chemistry to develop efficient, versatile, and sustainable methods for constructing this heterocyclic scaffold.
This guide provides a comparative analysis of several prominent methods for pyrimidine synthesis. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of classical multicomponent reactions, modern microwave-assisted protocols, and biocatalytic approaches. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most effective synthetic strategy for their specific research and development goals.
Classical Multicomponent Syntheses: The Biginelli and Hantzsch Reactions
Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy.[5] The Biginelli and Hantzsch reactions are foundational MCRs for synthesizing pyrimidine and related dihydropyridine scaffolds.
The Biginelli Reaction
First reported by Pietro Biginelli in 1891, this acid-catalyzed, one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea) remains a workhorse for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[6][7] These DHPMs are precursors to a wide array of bioactive molecules.[5]
Mechanism and Rationale: The reaction is typically catalyzed by Brønsted or Lewis acids.[7] A widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[6][8] The acid catalyst is crucial as it activates the aldehyde carbonyl for initial attack by urea and facilitates the dehydration steps.
Diagram: Biginelli Reaction Mechanism
References
- 1. growingscience.com [growingscience.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
Bridging the Bench and the Bedside: A Guide to In Vitro-In Vivo Correlation of Pyrimidine Compound Activity
For researchers in oncology and drug development, the pyrimidine scaffold is a cornerstone of therapeutic innovation. From classical antimetabolites like 5-Fluorouracil to targeted kinase inhibitors, these compounds are central to cancer therapy.[1] However, the journey from a promising in vitro result—a low nanomolar IC50 value against a cancer cell line—to a successful in vivo outcome is fraught with complexity. A potent compound in a culture dish may fail spectacularly in a living system. This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing pyrimidine compounds, focusing on the critical process of establishing a meaningful correlation between the two.
Part 1: The In Vitro Foundation - Gauging Potency at the Cellular Level
The initial screening and characterization of any new therapeutic agent begin in vitro. These assays are designed to be rapid, cost-effective, and reproducible, allowing for the high-throughput screening of many candidate molecules. For pyrimidine-based anticancer agents, the primary goals are to determine their cytotoxicity against cancer cells and, for targeted agents, to confirm their mechanism of action.
The Rationale Behind In Vitro Assay Selection
The choice of assay is dictated by the compound's presumed mechanism. For classical pyrimidine antimetabolites that disrupt DNA synthesis, a general cytotoxicity assay is the first logical step.[2] For modern, targeted pyrimidine derivatives, such as those inhibiting protein kinases, a two-pronged approach is necessary: first, an enzymatic assay to confirm inhibition of the target kinase, followed by a cell-based assay to ensure the compound can enter the cell and engage its target in a complex biological environment.[1]
A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, living cells, which produces a purple formazan product. The intensity of this color, measured spectrophotometrically, is directly proportional to the number of viable cells. This allows for the calculation of the IC50 value, the concentration of the compound required to inhibit cell growth by 50%, a key metric of in vitro potency.[4]
Key Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many modern pyrimidine compounds are designed as kinase inhibitors.[5] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose signaling pathway is often dysregulated in cancers like non-small cell lung cancer.[6][7] Pyrimidine inhibitors act as ATP-competitive agents, blocking the receptor's kinase activity and preventing the downstream signaling that drives cell proliferation and survival.[7]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the IC50 of a pyrimidine compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Pyrimidine compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in complete culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and vehicle (DMSO) as negative controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[3]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this period, viable cells will convert the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Part 2: The In Vivo Test - Assessing Efficacy in a Complex System
While in vitro data provides crucial information on potency, it cannot replicate the complexity of a living organism. Pharmacokinetics—the absorption, distribution, metabolism, and excretion (ADME) of a compound—plays a decisive role in its ultimate efficacy.[10] In vivo models are therefore essential to determine if a compound can reach its target in sufficient concentrations for a sufficient duration to exert a therapeutic effect.
The Rationale for Xenograft Models
For preclinical cancer studies, the most common in vivo models are xenografts, where human cancer cells are implanted into immunodeficient mice (e.g., nude or NSG mice).[11][12] This approach allows for the direct assessment of a compound's anti-tumor activity against a human cancer.[12] Key endpoints in these studies include tumor growth inhibition (TGI), reduction in tumor volume, and extension of survival time.[11]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating a pyrimidine compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., female NSG mice, 6-8 weeks old)
-
Human cancer cell line (e.g., HCT116 colorectal cancer)
-
Matrigel or similar basement membrane matrix
-
Test pyrimidine compound formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS mixed 1:1 with Matrigel). Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.[13]
-
Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration: Administer the pyrimidine compound to the treatment group according to the planned dose and schedule (e.g., 50 mg/kg, once daily by oral gavage). The control group receives the vehicle only.
-
Monitoring and Measurement: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity. The study continues for a predetermined period or until tumors in the control group reach a maximum ethical size.
-
Data Analysis: Calculate the tumor volume for each mouse at each time point (Volume = 0.5 x Length x Width²). Plot the mean tumor volume ± SEM for each group over time. Calculate the percentage of Tumor Growth Inhibition (%TGI) at the end of the study to quantify efficacy.
Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of early-stage drug discovery is to use in vitro data to predict in vivo success. An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property (like dissolution rate or potency) and an in vivo response (like plasma concentration or tumor inhibition).[14] While formal IVIVC is most common in pharmaceutical development for predicting bioavailability, the underlying principles are crucial in preclinical oncology for translating IC50 values into effective in vivo doses.[15]
Challenges in Correlating Pyrimidine Activity
Establishing a clear correlation is not always straightforward. A compound with a low nanomolar IC50 in vitro may show poor efficacy in vivo for several reasons:
-
Poor Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized in the liver, or quickly excreted, preventing it from reaching therapeutic concentrations at the tumor site.[16]
-
Intracellular Activation: Many pyrimidine antimetabolites are prodrugs that require intracellular phosphorylation to become active. Differences in the expression of activating enzymes between cell lines and actual tumors can lead to discrepancies.[10][17]
-
Tumor Microenvironment: An in vitro culture dish lacks the complex tumor microenvironment, which includes stromal cells, blood vessels, and hypoxic regions that can affect drug penetration and efficacy.[18]
-
Off-Target Effects: The compound may have unforeseen off-target effects in a whole organism that contribute to toxicity or alter its efficacy.
A Logical Workflow for Preclinical IVIVC
The process of correlating in vitro and in vivo data is an iterative one, aimed at building confidence in a compound's therapeutic potential.
Part 4: Data in Action - A Comparative Analysis
To illustrate the principles discussed, the following tables present hypothetical but realistic data for a series of novel pyrimidine-based EGFR inhibitors. This allows for a direct comparison of their in vitro potency and their resulting in vivo efficacy.
Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives Against EGFR-Mutant Cancer Cells
| Compound ID | Target Cell Line | IC50 (nM) [a] | Notes |
| PY-101 | H1975 (L858R/T790M) | 85 | Moderate potency. |
| PY-102 | H1975 (L858R/T790M) | 5 | High potency. |
| PY-103 | H1975 (L858R/T790M) | 2 | Very high potency, structural analog of PY-102. |
| PY-104 | H1975 (L858R/T790M) | 150 | Low potency. |
| Osimertinib | H1975 (L858R/T790M) | 15 | Reference compound. |
[a] IC50 values determined by 72-hour MTT assay.
Table 2: Correlation of In Vitro Potency with In Vivo Efficacy in a H1975 Xenograft Model
| Compound ID | Dose & Schedule | Avg. Plasma Exposure (AUC, ng·h/mL) | Tumor Growth Inhibition (%TGI) [b] | IVIVC Observations |
| PY-101 | 50 mg/kg, QD, PO | 1,200 | 45% | Moderate efficacy, consistent with moderate potency and exposure. |
| PY-102 | 50 mg/kg, QD, PO | 2,500 | 95% | Good Correlation: High potency translates to excellent efficacy with good exposure. |
| PY-103 | 50 mg/kg, QD, PO | 350 | 20% | Poor Correlation: High potency but poor efficacy due to very low plasma exposure (likely rapid metabolism). |
| PY-104 | 50 mg/kg, QD, PO | 8,000 | 30% | Poor Correlation: Excellent exposure cannot overcome low intrinsic potency. |
| Osimertinib | 25 mg/kg, QD, PO | 2,800 | 98% | Benchmark for a strong IVIVC. |
[b] %TGI measured at day 21 of the study.
As the data illustrates, a strong in vitro IC50 is necessary but not sufficient for in vivo success. Compound PY-102 demonstrates a successful correlation where high potency is matched by adequate pharmacokinetic properties, leading to excellent tumor growth inhibition. In contrast, PY-103 , despite being the most potent compound in vitro, fails in vivo due to poor exposure, highlighting the critical role of ADME. This underscores the necessity of conducting parallel in vitro and in vivo studies to build a comprehensive profile of a drug candidate.
Conclusion
The successful development of novel pyrimidine-based therapeutics hinges on a deep understanding of the relationship between in vitro activity and in vivo efficacy. While in vitro assays provide essential data on a compound's potency and mechanism, they are merely the first step. Rigorous in vivo testing within the framework of a sound IVIVC strategy is paramount to identifying candidates with the right balance of potency and pharmacokinetic properties. By carefully designing experiments, anticipating challenges like metabolism and bioavailability, and systematically correlating data across platforms, researchers can more effectively bridge the gap from the laboratory bench to clinical success, ultimately delivering more effective therapies to patients.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-circulatory nanoparticles for gemcitabine delivery: Development and investigation of pharmacokinetics and in-vivo anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmalesson.com [pharmalesson.com]
- 15. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Comprehensive Selectivity Profiling: A Case Study with 2-Isopropyl-6-methylpyrimidin-4-amine
In the landscape of modern drug discovery, the principle of "one drug, one target" has evolved into a more nuanced understanding of polypharmacology. While multi-target engagement can be therapeutically advantageous, unintended off-target interactions are a primary driver of adverse drug reactions and clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory hurdle but a cornerstone of developing safer and more effective medicines.[4][5]
This guide provides a comprehensive framework for the selectivity profiling of a novel small molecule, using the hypothetical case of 2-Isopropyl-6-methylpyrimidin-4-amine . While public domain data on the specific biological targets and off-targets of this particular molecule is limited[6][7], its pyrimidine core is a common scaffold in kinase inhibitors and other therapeutic agents, making it an excellent exemplar for this discussion.[8] We will delve into the strategic rationale behind selecting off-target panels, provide an overview of robust experimental methodologies, and present a logical workflow for data interpretation.
The Imperative of Early and Broad Selectivity Profiling
Undertaking selectivity profiling early in the drug discovery pipeline offers several distinct advantages. It enables a data-driven approach to lead optimization, allowing chemists to mitigate potential liabilities by modifying the chemical structure to enhance selectivity.[3][9][10][11] Furthermore, early identification of off-target activities can provide crucial insights into potential mechanisms of toxicity, informing the design of subsequent preclinical safety studies.[1][12] A proactive approach to understanding a compound's interaction landscape minimizes the risk of costly late-stage failures.[13]
The following workflow outlines a systematic approach to characterizing the selectivity profile of our lead compound, this compound.
Caption: A phased approach to selectivity profiling, from broad screening to lead optimization.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step in profiling this compound involves screening against a diverse panel of targets known to be frequently implicated in adverse drug events. This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.
Protein Kinases
The human kinome, comprising over 500 protein kinases, is a common source of off-target interactions for ATP-competitive inhibitors.[14][15] Given that pyrimidine scaffolds are prevalent in kinase inhibitors, a comprehensive kinome scan is a critical first step.
| Service Provider Example | Panel Size | Assay Principle |
| Promega | >300 kinases | ADP-Glo™ Kinase Assay (Luminescent) |
| Eurofins Discovery | >450 kinases | Radiometric [³³P]-ATP filter binding |
| Reaction Biology | >700 kinases | Radiometric [³³P]-ATP filter binding |
Experimental Protocol: Radiometric Kinase Assay (General)
-
Reaction Setup: In a 96- or 384-well plate, combine the kinase, a suitable substrate (peptide or protein), and [³³P]-ATP in a kinase buffer.
-
Compound Addition: Add this compound at a final concentration of 10 µM. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time to allow for substrate phosphorylation.
-
Termination & Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter to remove unincorporated [³³P]-ATP.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of approved drugs.[2] Off-target interactions with GPCRs can lead to a wide range of side effects, from cardiovascular to central nervous system-related issues.
| Service Provider Example | Panel Description | Assay Principle |
| Eurofins Discovery | SafetyScreen44™ Panel | Radioligand Binding Assays |
| Charles River | GPCR Panel | Radioligand Binding or Functional Assays (e.g., Calcium Flux) |
Experimental Protocol: Radioligand Binding Assay (General)
-
Membrane Preparation: Use cell membranes prepared from cells overexpressing the target GPCR.
-
Reaction Setup: In a filter plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound (this compound at 10 µM).
-
Incubation: Incubate to allow competitive binding between the radioligand and the test compound to reach equilibrium.
-
Filtration & Washing: Rapidly filter the reaction mixture and wash to separate bound from unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter.
-
Data Analysis: A significant reduction in radioactivity compared to the vehicle control indicates displacement of the radioligand and binding of the test compound.
Ion Channels
Ion channels are critical for neuronal signaling and cardiac function.[16][17] The hERG (human Ether-à-go-go-Related Gene) potassium channel is a particularly important off-target, as its inhibition can lead to life-threatening cardiac arrhythmias.[18]
| Service Provider Example | Panel Description | Assay Principle |
| Charles River | ChannelPanel® | Automated Patch Clamp Electrophysiology |
| Eurofins Discovery | IonChannelProfiler™ | Automated Patch Clamp Electrophysiology |
Experimental Protocol: Automated Patch Clamp (General)
-
Cell Preparation: Use a cell line stably expressing the ion channel of interest.
-
Cell Seeding: Seed the cells onto the microfluidic chip of the automated patch-clamp instrument.
-
Seal Formation: The instrument establishes a high-resistance "giga-seal" between a single cell and the recording electrode.
-
Baseline Recording: Record the baseline ion channel activity under voltage-clamp conditions.
-
Compound Application: Perfuse the cell with a solution containing this compound.
-
Post-Compound Recording: Record the ion channel activity in the presence of the compound.
-
Data Analysis: Analyze the changes in current amplitude and kinetics to determine if the compound inhibits or modulates channel function.
Other Important Off-Target Classes
A comprehensive profiling strategy should also consider other major target families.
-
Nuclear Receptors: These ligand-activated transcription factors regulate gene expression and are involved in metabolism and development. Off-target effects can lead to endocrine disruption.[19][][21][22][23] Screening is often done using reporter gene assays.
-
Transporters: Solute carrier (SLC) and ATP-binding cassette (ABC) transporters govern the flux of molecules across cell membranes.[24][25][26] Inhibition can lead to drug-drug interactions or altered disposition of endogenous substances.[5] Assays typically measure the uptake or efflux of a known substrate.
-
Proteases: These enzymes are involved in numerous physiological processes, and off-target inhibition can have significant consequences.[27][28] Fluorogenic substrate cleavage assays are a common screening method.[29][30][31]
Caption: Workflow for primary off-target screening across major protein families.
Tier 2: Hit Confirmation and Potency Determination
Any interactions identified in the primary screen (typically >50% inhibition or displacement) must be validated through secondary assays. The primary goal is to determine the potency (IC₅₀ or EC₅₀) of the interaction.
Dose-Response Assays
These experiments involve testing the compound across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory or effective concentration (IC₅₀/EC₅₀), which is a critical measure of potency. The same assay formats used in the primary screen are employed, but with varying compound concentrations.
Orthogonal Assays
To increase confidence in the identified off-target hits, it is best practice to confirm the interaction using an assay with a different technological principle. For example, if a kinase interaction is identified in a radiometric assay, it could be confirmed using a biophysical method like a cellular thermal shift assay (CETSA), which measures target engagement in a cellular context.[1]
Data Interpretation and Selectivity Analysis
The collected potency data allows for a quantitative assessment of selectivity. A common metric is the Selectivity Score , which can be calculated in various ways. For instance, the S(10) score represents the number of kinases inhibited by more than 90% at a 10 µM compound concentration. A lower score indicates higher selectivity.
Another approach is to calculate the fold-selectivity, which is the ratio of the IC₅₀ for an off-target to the IC₅₀ for the intended primary target. A higher fold-selectivity is generally desirable.
Hypothetical Data for this compound
Let's assume the primary target for our compound is Kinase X. After comprehensive profiling, we might obtain the following hypothetical data:
| Target | IC₅₀ (nM) | Fold-Selectivity vs. Kinase X | Potential Implication |
| Kinase X (On-Target) | 10 | - | Therapeutic Efficacy |
| Kinase Y | 250 | 25-fold | Potential for off-target efficacy or side effects |
| hERG Channel | 8,500 | 850-fold | Low risk of cardiac toxicity |
| 5-HT₂ₐ Receptor | >10,000 | >1,000-fold | Negligible risk of serotonergic side effects |
| PXR Nuclear Receptor | 7,200 | 720-fold | Low risk of drug-drug interactions |
This table clearly summarizes the selectivity profile, highlighting a 25-fold selectivity against the closely related Kinase Y and a wide margin for other key off-targets like hERG. This data would guide the next steps in the drug development program, potentially involving structural modifications to improve selectivity against Kinase Y.
Conclusion
A thorough understanding of a compound's selectivity profile is paramount for successful drug development. By employing a tiered and systematic approach, researchers can proactively identify and mitigate potential off-target liabilities. This guide, using this compound as a model, outlines a robust strategy encompassing broad panel screening, hit validation, and quantitative data analysis. This framework enables the selection of drug candidates with the highest potential for safety and efficacy, ultimately accelerating the journey from the laboratory to the clinic.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 4. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 5. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]
- 7. cenmed.com [cenmed.com]
- 8. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to improve drug selectivity? [synapse.patsnap.com]
- 10. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. criver.com [criver.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Nuclear Receptor Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 23. Safety Implications of Modulating Nuclear Receptors: A Comprehensive Analysis from Non-Clinical and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Transporter Screening Service - Profacgen [profacgen.com]
- 25. Transporter Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 26. Transporter Interaction - Creative Biolabs [creative-biolabs.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 29. pnas.org [pnas.org]
- 30. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantitative profiling of protease specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 2-Isopropyl-6-methylpyrimidin-4-amine Against Known Kinase Inhibitors
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Framework for Kinase Inhibitor Evaluation
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically successful kinase inhibitors.[1] Its ability to form key hydrogen bonds with the kinase hinge region makes it an ideal starting point for designing potent and selective therapeutic agents.[1] The compound 2-Isopropyl-6-methylpyrimidin-4-amine, with its characteristic pyrimidine core and hydrophobic isopropyl and methyl groups, represents a promising, albeit uncharacterized, candidate for kinase inhibition.[2]
The journey from a promising chemical structure to a validated lead compound is paved with rigorous, multi-faceted biological evaluation. The central challenge in kinase drug discovery is not merely potency, but the delicate balance of potency, selectivity, and cellular efficacy.[3][4] A potent inhibitor with poor selectivity can lead to off-target effects and toxicity, while a selective compound that fails to engage its target in a cellular context is of little therapeutic value.[5][6]
This guide provides a comprehensive, technically-grounded framework for benchmarking the novel compound this compound. As there is no publicly available biological data for this specific molecule, this document will serve as an in-depth methodological guide. We will outline the critical experiments required to characterize its inhibitory profile and objectively compare its performance against well-established, FDA-approved kinase inhibitors. By explaining the causality behind each experimental choice, we aim to provide a self-validating system for robust and reproducible compound evaluation.
For comparative purposes, we will reference the following well-characterized inhibitors:
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
-
Palbociclib: A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[7]
-
Staurosporine: A broad-spectrum kinase inhibitor, often used as a control due to its promiscuity.
This structured approach will enable researchers to generate a comprehensive data package, essential for making informed decisions in the drug discovery pipeline.
The Benchmarking Workflow: A Multi-Stage Approach
A thorough benchmarking strategy proceeds from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models. This tiered approach ensures that resources are focused on compounds with the most promising characteristics at each stage.
Caption: The tiered workflow for kinase inhibitor benchmarking.
Stage 1: Foundational Biochemical Analysis
The initial stage focuses on quantifying the direct interaction between the inhibitor and purified kinase enzymes. This in vitro approach provides a clean, unambiguous measure of potency and selectivity, free from the complexities of a cellular environment like membrane permeability and physiological ATP concentrations.[5]
Biochemical Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[8] It represents the concentration of inhibitor required to reduce the activity of a specific enzyme by 50%. The ADP-Glo™ Kinase Assay is a widely used, robust method for determining IC50 values. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[9][10]
Rationale: This luminescent assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.[10] It is compatible with high ATP concentrations, allowing for assays that more closely mimic physiological conditions if desired.[11]
Materials:
-
Recombinant human kinase (e.g., CDK4/Cyclin D1)
-
Kinase-specific substrate (e.g., Rb protein)
-
ATP (Ultra-Pure)
-
Test Compounds: this compound, Palbociclib, Staurosporine
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer 1 µL of each dilution to a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls. The final DMSO concentration must be kept constant across all wells, typically ≤1%, to avoid solvent-induced artifacts.
-
Kinase Reaction Setup: Prepare a 2X kinase/substrate solution in Kinase Buffer. Add 10 µL of this solution to each well of the assay plate.
-
Reaction Initiation: Prepare a 2X ATP solution in Kinase Buffer. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Reaction Termination: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back to ATP, which is then used by luciferase to generate a light signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
IC50 Calculation: Convert raw luminescence units to percent inhibition relative to the high (DMSO) and low (no enzyme) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
| Compound | Target Kinase | IC50 (nM) [Hypothetical/Reported Data] |
| This compound | CDK4/Cyclin D1 | [Experimental Result] |
| Palbociclib | CDK4/Cyclin D1 | 11 |
| Staurosporine | CDK4/Cyclin D1 | 130 |
| Gefitinib | CDK4/Cyclin D1 | >10,000 |
Data for known inhibitors are representative values from public sources. The value for the investigational compound is what this experiment would determine.
Kinome-Wide Selectivity Profiling
Even inhibitors designed for a specific target often interact with other kinases, leading to off-target effects.[6] Kinase selectivity profiling assesses the activity of a compound against a large panel of diverse kinases. This is critical for understanding its specificity and predicting potential toxicities or alternative therapeutic applications.[13][14] Commercial services offer profiling against hundreds of kinases in a single experiment.[15][16]
Rationale: Profiling at a single, high concentration (e.g., 1 µM) of the inhibitor provides a broad overview of its activity across the kinome. A compound that inhibits a small number of kinases is considered selective, while one that inhibits many is promiscuous.
Caption: General workflow for kinase selectivity profiling.
Procedure:
-
Compound Submission: Provide the test compound (this compound) and benchmark compounds (e.g., Palbociclib) to a commercial kinase profiling service (e.g., Reaction Biology, Promega).
-
Assay Performance: The service will perform activity assays, typically radiometric ([³³P]-ATP filter binding) or luminescence-based, for each kinase in the panel in the presence of a fixed concentration of the inhibitor (e.g., 1 µM).[16]
-
Data Reporting: The results are reported as the percentage of remaining kinase activity for each enzyme relative to a DMSO control.
The results can be summarized using selectivity metrics like the S-score, which quantifies how selectively a compound binds to a small number of targets.
| Compound | Test Concentration | Kinases in Panel | Kinases Inhibited >90% | S-Score (1µM) | Primary Target(s) |
| This compound | 1 µM | >400 | [Experimental Result] | [Calculated Result] | [Identified from data] |
| Palbociclib | 1 µM | >400 | 2 | 0.005 | CDK4, CDK6 |
| Gefitinib | 1 µM | >400 | ~5 | 0.012 | EGFR, RIPK2 |
| Staurosporine | 1 µM | >400 | >200 | 0.5 | Broad Spectrum |
A lower S-score indicates higher selectivity.
Stage 2: Cellular Activity and Target Validation
Demonstrating potent biochemical activity is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment with high ATP concentrations, and elicit a functional biological response.[5]
Cellular Potency (Anti-Proliferation Assay)
For kinases involved in cell cycle regulation or oncogenic signaling, a key functional outcome of their inhibition is the suppression of cancer cell proliferation. The MTT assay is a classic colorimetric method for assessing cell viability, which serves as a proxy for anti-proliferative activity.
Rationale: This assay provides a functional readout of the compound's overall effect on cells. Comparing the cellular IC50 (potency in cells) to the biochemical IC50 (potency on a purified enzyme) gives an initial indication of cell permeability and target engagement.
Materials:
-
Cancer cell line with a dependency on the target kinase (e.g., MCF-7 breast cancer cells for CDK4/6).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test Compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC50 value by plotting viability against the logarithm of inhibitor concentration and fitting to a dose-response curve.[17]
| Compound | Cell Line | Cellular IC50 (nM) [Hypothetical/Reported Data] |
| This compound | MCF-7 | [Experimental Result] |
| Palbociclib | MCF-7 | 90 |
| Gefitinib | MCF-7 | >10,000 |
| Staurosporine | MCF-7 | 25 |
Cellular Target Engagement
A critical step is to confirm that the observed cellular effect (e.g., anti-proliferation) is a direct result of the compound binding to its intended target within the cell. Cellular target engagement assays directly measure this interaction.
To understand target engagement, we must consider the kinase's role in cellular signaling. CDK4/6 are key regulators of the cell cycle. In response to mitogenic signals, they phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor and allowing the cell to progress from G1 to S phase. Inhibitors like Palbociclib block this phosphorylation event, causing a G1 cell cycle arrest.
Caption: Simplified CDK4/6-Rb signaling pathway.
This pathway can be interrogated using methods like Western Blotting to measure the phosphorylation of Rb (p-Rb) or through direct binding assays.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
Benchmarking is not a linear process of data collection but a dynamic cycle of hypothesis testing and refinement. By systematically evaluating this compound through the described biochemical and cellular assays, researchers can build a comprehensive profile of the compound.
The ultimate goal is to integrate these disparate data points into a coherent narrative. How does the biochemical potency (IC50) relate to cellular potency? A large drop-off may indicate poor permeability or efflux pump issues. How does the selectivity profile compare to the benchmark compounds? A highly selective compound may offer a better therapeutic window. Does the compound engage the intended target in cells at concentrations that correlate with its anti-proliferative effects? Answering these questions with robust, validated data is the cornerstone of successful kinase inhibitor development. This guide provides the framework to confidently embark on that evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [promega.ca]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrimidine Analogs in Cytotoxicity Assays: An In-Depth Technical Guide for Researchers
For researchers in oncology and drug development, pyrimidine analogs represent a cornerstone of chemotherapy. Their structural similarity to endogenous pyrimidines allows them to deceptively enter cellular metabolic pathways, ultimately disrupting DNA and RNA synthesis and leading to cell death. This guide provides a comprehensive, head-to-head comparison of three widely used pyrimidine analogs: 5-Fluorouracil (5-FU), Cytarabine (Ara-C), and Gemcitabine. We will delve into their distinct mechanisms of action, provide detailed protocols for assessing their cytotoxic effects, and present comparative data to inform your experimental design.
Understanding the Key Players: Mechanisms of Action
While all three compounds are pyrimidine analogs, their precise mechanisms of cytotoxicity and cellular targets differ significantly, influencing their clinical applications and resistance profiles.
5-Fluorouracil (5-FU): A workhorse in the treatment of solid tumors, particularly colorectal cancer, 5-FU exerts its anticancer effects through multiple mechanisms.[1] After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2] This "thymineless death" is a major contributor to its cytotoxicity.[2] Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to dysfunction in RNA processing and DNA damage.[3][4]
Cytarabine (Ara-C): A mainstay in the treatment of hematological malignancies like acute myeloid leukemia (AML) and lymphomas, Cytarabine's primary mode of action is the inhibition of DNA synthesis.[5][6] As an analog of deoxycytidine, it is converted intracellularly to its triphosphate form (ara-CTP), which competitively inhibits DNA polymerase.[6][7] The incorporation of ara-CTP into the growing DNA strand leads to chain termination, effectively halting DNA replication, particularly during the S phase of the cell cycle.[5][8]
Gemcitabine: With a broad spectrum of activity against various solid tumors including pancreatic, lung, breast, and ovarian cancers, Gemcitabine is a deoxycytidine analog with a unique self-potentiation mechanism.[9][10][11] Its active diphosphate and triphosphate metabolites inhibit ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis, and also cause "masked chain termination" when incorporated into DNA.[12][13][14] This process, where an additional nucleotide is added after gemcitabine incorporation, makes it difficult for DNA repair enzymes to excise the fraudulent base, leading to irreparable DNA damage and apoptosis.[14]
Visualizing the Mechanisms: Signaling Pathways
To better understand how these pyrimidine analogs induce cell death, it is essential to visualize the key signaling pathways they modulate.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Concurrent chemoradiotherapy treatment of locally advanced pancreatic cancer: gemcitabine versus 5-fluorouracil, a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gemcitabine chemotherapy versus 5-fluorouracil-based concurrent chemoradiotherapy in locally advanced unresectable pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jrasb.com [jrasb.com]
- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinejbs.com [onlinejbs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Isopropyl-6-methylpyrimidin-4-amine for Laboratory Professionals
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper disposal of chemical reagents like 2-Isopropyl-6-methylpyrimidin-4-amine is not merely a regulatory formality but a cornerstone of a safe, compliant, and environmentally responsible research environment. This guide provides an in-depth, procedural framework for the safe handling and disposal of this aminopyrimidine derivative, grounded in established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the protection of both personnel and the environment.
Before proceeding, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer. This document contains the most accurate and detailed information regarding the compound's hazards, handling, and emergency procedures.
Hazard Assessment and Immediate Safety Precautions
Understanding the hazard profile of this compound is the first step in ensuring its safe handling and disposal. Based on data from structurally similar compounds, this chemical should be treated as hazardous.[1][2][3]
Key Hazards Include:
-
Toxicity: Aminopyrimidines can be toxic if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: The compound may cause skin irritation and serious eye irritation or damage.[1][3]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]
-
Flammability: While some pyrimidine derivatives are solids, related compounds can be flammable liquids.[1][4] Always check the SDS for the specific flammability of this compound.
-
Environmental Hazards: This compound may be harmful to aquatic life.[1] Release into the environment must be avoided.[1][5]
Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[6][7] | To protect against splashes and airborne particles that could cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[6] | To prevent skin contact, which can lead to irritation and toxic absorption.[1][2] |
| Body Protection | A laboratory coat must be worn to protect skin and clothing.[6] | Provides a barrier against accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the compound as a powder or if there is a risk of aerosol generation.[8][9] | To prevent inhalation of the compound, which can cause respiratory irritation and systemic toxicity.[1][3] A proper respiratory protection program, including fit testing, is required by OSHA.[9] |
All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]
Step-by-Step Waste Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][8]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[6]
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and used PPE (gloves, etc.) in a designated solid hazardous waste container.[6]
-
Liquid Waste: Unused or spent solutions containing the compound should be collected in a designated liquid hazardous waste container.[6] Do not mix with incompatible waste streams, such as strong oxidizing agents.[11][12]
Step 2: Container Management
-
Designated Container: Use a clearly labeled, leak-proof, and chemically compatible container for all waste containing this compound.[6][8]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6][8] The accumulation start date should also be clearly visible.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[5][6]
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[6][8]
-
Secondary Containment: The SAA should have secondary containment capable of holding the contents of the largest container in case of a leak.[8]
-
Safe Storage: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[1][10]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6][10]
-
Documentation: Provide the disposal company with an accurate inventory of the waste, including the chemical name and quantity.[6] This is a critical step in the "cradle-to-grave" management of hazardous waste as mandated by the EPA.[13]
The recommended disposal method for this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.[5][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.[6]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate all non-essential personnel from the area.[6]
-
Ventilate: Ensure the area is well-ventilated, preferably by increasing the exhaust rate of a chemical fume hood.[14]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.[6]
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[6][15] For solid spills, carefully cover the material to prevent dust from becoming airborne.[16]
-
Collect the Waste: Carefully collect the absorbed material or spilled solid using spark-proof tools and place it into a labeled hazardous waste container.[5][16]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's EHS for guidance) and collect the cleaning materials as hazardous waste.[6][14]
-
Report: Report the spill to your laboratory supervisor and EHS department.[6]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By integrating these procedures into your standard operating protocols, you contribute to a safer research environment for yourself, your colleagues, and the wider community. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS guidelines as the ultimate authorities on chemical waste management.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.labscoop.com [content.labscoop.com]
- 3. aaronchem.com [aaronchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ashp.org [ashp.org]
- 10. benchchem.com [benchchem.com]
- 11. mgchemicals.com [mgchemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. epa.gov [epa.gov]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. acs.org [acs.org]
- 16. ehs.utk.edu [ehs.utk.edu]
A Comprehensive Guide to the Safe Handling of 2-Isopropyl-6-methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 2-Isopropyl-6-methylpyrimidin-4-amine (CAS No. 4595-70-4). In the dynamic environment of pharmaceutical research and development, a robust understanding of chemical hazards and rigorous adherence to safety protocols are paramount. This document offers a detailed framework for personal protective equipment (PPE), operational procedures, and disposal, ensuring the well-being of laboratory personnel and the integrity of scientific work.
Hazard Identification and Risk Assessment
Based on the hazard profile of analogous compounds, this compound should be handled as a substance that is potentially:
-
Irritating to the skin: Prolonged or repeated contact may cause redness and discomfort.[1]
-
A serious eye irritant: Direct contact can cause significant eye irritation.[1]
-
A respiratory tract irritant: Inhalation of dust or aerosols may lead to respiratory discomfort.[1]
A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used, the nature of the experimental procedures, and the laboratory environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE, with justifications rooted in the potential hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | To protect against potential splashes and airborne particles that could cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before each use. A flame-resistant lab coat or impervious clothing. | To prevent skin contact, which may cause irritation.[3] |
| Respiratory Protection | To be used in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If exposure limits may be exceeded or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection should be used. | To avoid inhalation of dust or aerosols that may cause respiratory irritation.[4] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling minimizes the risk of exposure and contamination. The following workflow is recommended for all procedures involving this compound.
Preparation and Weighing
-
Work Area Preparation: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and potential vapors. The work surface should be clean and uncluttered.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical container.
-
Weighing: If possible, weigh the compound directly into the reaction vessel or a tared container within the fume hood. Use a spatula to handle the solid and avoid generating dust.
Solution Preparation and Use
-
Solvent Addition: Add the solvent to the solid in a controlled manner to avoid splashing.
-
Dissolution: If necessary, gently agitate or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
Reaction Setup: All subsequent experimental steps should be performed within the fume hood.
Post-Experiment Workup
-
Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood.
-
Solvent Removal: If using a rotary evaporator, ensure the vacuum pump is located in a well-ventilated area and that the cold trap is functioning effectively to capture any volatile components.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Waste Segregation
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Decontamination
-
Glassware: Rinse contaminated glassware three times with a suitable solvent. The first rinseate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent and wipe down with disposable towels. Collect the towels as solid hazardous waste.
Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[7]
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. ehs.washington.edu [ehs.washington.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
